trans-N-Boc-1,4-cyclohexanediamine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
tert-butyl N-(4-aminocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYLUKDSKVSMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939007 | |
| Record name | tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195314-59-1, 177906-48-8, 247570-24-7 | |
| Record name | 1,1-Dimethylethyl N-(4-aminocyclohexyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195314-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(4-aminocyclohexyl)-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl N-[(1r,4r)-4-aminocyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cis tert-Butyl 4-aminocyclohexylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to trans-N-Boc-1,4-cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-N-Boc-1,4-cyclohexanediamine, a critical building block in modern medicinal chemistry. This document details its chemical and physical properties, a verified synthesis protocol, and its significant applications in the development of novel therapeutics, particularly as a key intermediate in the synthesis of V1A receptor antagonists.
Core Compound Properties
This compound, also known as tert-butyl trans-4-aminocyclohexylcarbamate, is a mono-protected diamine that offers synthetic chemists a versatile scaffold for the construction of complex molecules.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the two amino groups allows for selective functionalization of the free amine, a crucial feature in multi-step organic synthesis.[1]
Physicochemical and Pharmacokinetic Data
The following tables summarize the key quantitative data for this compound.
| Identifier | Value |
| CAS Number | 177906-48-8[2] |
| Molecular Formula | C₁₁H₂₂N₂O₂[2] |
| Molecular Weight | 214.31 g/mol [2] |
| Appearance | White solid[1] |
| Purity | ≥97% (GC)[1] |
| Property | Value |
| Density | 1.0 ± 0.1 g/cm³[3] |
| Boiling Point | 322.1 ± 31.0 °C at 760 mmHg[3] |
| Melting Point | 68-72 °C (for the unprotected trans-1,4-diaminocyclohexane)[4] |
| Flash Point | 148.6 ± 24.8 °C[3] |
| Solubility | Slightly soluble in water.[5] |
| LogP | 1.52[3] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C[3] |
| Storage Temperature | 0-8 °C[1] |
Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound from trans-1,4-diaminocyclohexane.
Experimental Protocol
Materials:
-
trans-1,4-Diaminocyclohexane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (with a mobile phase of 5:95 MeOH/DCM and ninhydrin stain)
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve trans-1,4-diaminocyclohexane (1 equivalent) in methanol.
-
Cool the solution to 0°C using an ice bath.[6]
-
To the stirred solution, slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.28 equivalents) in methanol.[6]
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 5:95 mixture of methanol and dichloromethane as the mobile phase. The product can be visualized with a ninhydrin stain.[6]
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.[6]
-
To the resulting residue, add water and extract the aqueous layer with ethyl acetate (2 x 100 mL).[6]
-
Combine the organic layers and wash with a brine solution.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.[6] The reported yield for this procedure is approximately 86%.[6]
Application in Drug Development: V1A Receptor Antagonists
This compound is a valuable intermediate in the synthesis of orally bioavailable and selective V1A receptor antagonists.[5] The vasopressin V1A receptor is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, making it a target for the treatment of several disorders. One notable example of a V1A receptor antagonist synthesized using this building block is SRX246.[7]
V1A Receptor Signaling Pathway
The activation of the V1A receptor by its endogenous ligand, arginine vasopressin (AVP), initiates a well-defined signaling cascade. A simplified representation of this pathway is provided below.
Experimental Workflow: Synthesis of a V1A Receptor Antagonist
The following diagram illustrates a generalized workflow for the synthesis of a V1A receptor antagonist utilizing this compound as a key starting material.
Conclusion
This compound is an indispensable tool in the arsenal of medicinal chemists. Its pre-defined stereochemistry and the presence of a Boc-protecting group offer a reliable and efficient route to complex molecular architectures. The data and protocols presented in this guide underscore its importance and provide a solid foundation for its application in the synthesis of novel drug candidates, particularly in the pursuit of potent and selective V1A receptor antagonists.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS#:177906-48-8 | Chemsrc [chemsrc.com]
- 4. trans-1,4-Diaminocyclohexane = 98.0 GC 2615-25-0 [sigmaaldrich.com]
- 5. This compound | 177906-48-8 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to trans-N-Boc-1,4-cyclohexanediamine: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-N-(tert-Butoxycarbonyl)-1,4-cyclohexanediamine, commonly referred to as trans-N-Boc-1,4-cyclohexanediamine, is a pivotal chemical intermediate in the landscape of pharmaceutical and organic synthesis.[1][2] Its unique structural features, including a Boc-protected amine on a trans-configured cyclohexane ring, offer enhanced stability and facilitate selective functionalization.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its significant role as a precursor in the development of therapeutic agents, notably as a key building block for V1A receptor antagonists.[3][4]
Chemical and Physical Properties
This compound is a white solid at room temperature.[5] The tert-butoxycarbonyl (Boc) protecting group imparts stability and allows for selective reactions on the unprotected amine.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [4][5] |
| Molecular Weight | 214.31 g/mol | [4] |
| Appearance | White solid | [5] |
| Purity | ≥97% (GC), >98% | [4][5] |
| Solubility | Slightly soluble in water. Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. | [3] |
| Storage Temperature | 0-8 °C, Refrigerated | [5][6] |
| CAS Number | 177906-48-8 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
-
¹H NMR (400 MHz, CDCl₃): δ 4.35 (brs, 1H), 3.39 (brs, 1H), 2.67-2.62 (m, 1H).[7]
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the mono-protection of trans-1,4-cyclohexanediamine with di-tert-butyl dicarbonate ((Boc)₂O).[7]
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Materials:
-
trans-1,4-Cyclohexanediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of trans-1,4-cyclohexanediamine (1 equivalent) in methanol (approximately 8.75 mL per gram of diamine) at 0 °C, add di-tert-butyl dicarbonate (a molar equivalent suitable for mono-protection, typically in slight excess of the desired product) dropwise.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of methanol in dichloromethane (e.g., 5:95 v/v).[7]
-
Upon completion, evaporate the volatiles under reduced pressure.[7]
-
Dilute the residue with water and extract the product with ethyl acetate (2 x 50 mL per gram of initial diamine).[7]
-
Combine the organic layers and wash with brine (25 mL per gram of initial diamine).[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]
Purification by Column Chromatography
The crude product can be purified by flash column chromatography on silica gel.
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane and ethyl acetate) and pack it into a column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent like dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, or a suitable solvent system as determined by TLC analysis.
-
Collect fractions and monitor by TLC to isolate the pure this compound. The Rf value is approximately 0.3 in a 5:95 methanol/dichloromethane system.[7]
Characterization by NMR Spectroscopy
Sample Preparation for ¹H NMR:
-
Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Cap the NMR tube and place it in the NMR spectrometer for analysis.
Applications in Drug Development
This compound is a valuable building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications.[1][2]
Precursor to V1A Receptor Antagonists
A primary application of this compound is in the preparation of orally bioavailable and selective vasopressin V1A receptor antagonists.[3][4] The V1A receptor, a G-protein coupled receptor (GPCR), is a target for therapeutic intervention in various conditions.[9]
V1A Receptor Signaling Pathway
The vasopressin V1A receptor is coupled to the Gq/11 family of G-proteins.[9] Upon binding of its ligand, arginine vasopressin (AVP), the receptor activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in various physiological processes, including vasoconstriction and social behavior.[9][10] V1A receptor antagonists block this pathway by preventing the binding of AVP to the receptor.
Caption: V1A receptor signaling pathway and point of antagonism.
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[6] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a refrigerator.[6]
Conclusion
This compound is a versatile and valuable intermediate for organic and medicinal chemists. Its well-defined structure and the presence of a Boc-protecting group allow for its strategic use in the synthesis of complex molecules, most notably in the development of V1A receptor antagonists. The detailed protocols and property summaries provided in this guide are intended to support researchers in the effective utilization of this important chemical building block.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 3. This compound | 177906-48-8 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | CAS#:177906-48-8 | Chemsrc [chemsrc.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound(177906-48-8) 1H NMR spectrum [chemicalbook.com]
- 9. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 10. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to trans-N-Boc-1,4-cyclohexanediamine: Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-N-Boc-1,4-cyclohexanediamine, a critical building block in pharmaceutical and chemical synthesis. This document outlines its chemical structure, stereochemical properties, and key applications, supported by relevant physical and spectral data. Detailed experimental protocols for its synthesis and characterization are also provided to support its practical application in research and development.
Chemical Structure and Stereochemistry
This compound, also known as tert-butyl (trans-4-aminocyclohexyl)carbamate, is a mono-protected diamine. Its structure consists of a cyclohexane ring with two amino groups situated at the 1 and 4 positions in a trans configuration. One of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This Boc protecting group is instrumental in synthetic chemistry, enabling selective functionalization of the free amino group in multi-step syntheses.[1][2]
The trans stereochemistry of the cyclohexane ring fixes the two amino groups in a diaxial or diequatorial conformation, influencing the molecule's steric and electronic properties and its reactivity in chemical transformations.[1] This well-defined stereochemistry makes it a valuable chiral building block for asymmetric synthesis.[3]
Key Structural Features:
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Appearance | White solid | [5] |
| Melting Point | 74.5-75.5 °C | [6] |
| Boiling Point (Predicted) | 322.1 ± 31.0 °C | [1] |
| Density (Predicted) | 1.02 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 12.44 ± 0.40 | [1] |
| Solubility | Slightly soluble in water | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the selective mono-protection of trans-1,4-diaminocyclohexane with di-tert-butyl dicarbonate ((Boc)₂O).
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow of this compound.
Detailed Experimental Protocol
This protocol is based on established literature procedures.
Materials:
-
trans-1,4-Diaminocyclohexane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve trans-1,4-diaminocyclohexane in methanol in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in methanol to the cooled diamine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with ethyl acetate.
-
Combine the organic layers and wash with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography if necessary.
Spectroscopic Characterization
The structure and purity of this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include a broad singlet for the NH proton of the carbamate, a broad singlet for the protons of the free amine group, and multiplets for the cyclohexyl protons. The tert-butyl group will appear as a sharp singlet around 1.4 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the cyclohexane ring. The carbons attached to the nitrogen atoms will be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400-3300 | N-H (amine and carbamate) | Stretching |
| ~2930-2850 | C-H (alkane) | Stretching |
| ~1680 | C=O (carbamate) | Stretching |
| ~1520 | N-H (carbamate) | Bending |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak (M+) is expected at m/z 214. Common fragmentation patterns for carbamates include the loss of the tert-butyl group or the entire Boc group.
Applications in Research and Development
This compound is a versatile intermediate with significant applications in:
-
Pharmaceutical Synthesis: It serves as a crucial building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its rigid, diamino-cyclohexane scaffold is found in a variety of therapeutic agents. It is notably used in the preparation of selective V1A receptor antagonists.[4]
-
Organic Synthesis: As a bifunctional molecule with one protected amine, it is widely used for the controlled introduction of a 1,4-diaminocyclohexane moiety in multi-step organic syntheses.[3]
-
Polymer Chemistry: The diamino functionality allows for its use as a monomer or cross-linking agent in the synthesis of specialty polymers.[5]
Experimental Protocols for Characterization
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
General Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common technique. Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
General Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: Acquire the mass spectrum in the desired mass range to observe the molecular ion and characteristic fragment ions.
This guide provides a foundational understanding of this compound for its effective utilization in a research and development setting. For further details on specific applications and handling procedures, consulting the appropriate safety data sheets and relevant scientific literature is recommended.
References
- 1. trans-1,4-Cyclohexanediamine [webbook.nist.gov]
- 2. whitman.edu [whitman.edu]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. Carbamic acid, N-?(trans-?4-?aminocyclohexyl)?-?, 1,?1-?dimethylethyl ester(177906-48-8) 1H NMR [m.chemicalbook.com]
- 6. 177906-48-8 Cas No. | trans-Cyclohexane-1,4-diamine, N-BOC protected | Apollo [store.apolloscientific.co.uk]
Technical Guide: Properties and Applications of trans-N-Boc-1,4-cyclohexanediamine (CAS 177906-48-8)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical overview of the chemical intermediate trans-N-Boc-1,4-cyclohexanediamine (CAS 177906-48-8). It details its chemical properties and, more significantly, its application as a key building block in the synthesis of potent and selective therapeutic agents. The guide focuses on its role in the development of inhibitors for Inositol-Requiring Enzyme 1α (IRE1α) and antagonists for the Vasopressin V1a Receptor (V1aR), presenting quantitative data, detailed experimental methodologies, and visual diagrams of relevant biological pathways and experimental workflows.
Chemical and Physical Properties
This compound is a mono-protected diamine derivative widely used in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the free amine, making it a versatile scaffold for building complex molecules.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 177906-48-8 | [3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [3] |
| Molecular Weight | 214.31 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like DMSO. | [4][6] |
| Storage Temperature | 2-8°C | [7] |
| Boiling Point | 322.1±31.0 °C (Predicted) | [8] |
| Density | 1.02±0.1 g/cm³ (Predicted) | [8] |
| Synonyms | tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate, N-Boc-trans-1,4-Cyclohexanediamine | [9] |
Application in the Synthesis of IRE1α Inhibitors
A significant application of this compound is in the synthesis of allosteric inhibitors of IRE1α, a key component of the unfolded protein response (UPR).[3][5] These inhibitors bind to the kinase domain to modulate the endoribonuclease (RNase) activity, which is responsible for splicing X-box binding protein 1 (XBP1) mRNA.[3][5]
Quantitative Data: IRE1α Inhibitor Activity
The following data is adapted from a study on imidazo[1,2-b]pyridazin-8-amine derivatives, where the trans-1,4-diaminocyclohexane moiety was introduced using the deprotected form of CAS 177906-48-8.[3]
| Compound ID | Structure of Amine Moiety | IRE1α RNase IC₅₀ (μM) | IRE1α Kinase Binding IC₅₀ (μM) | Cellular XBP1 Splicing IC₅₀ (μM) |
| 22 | -NH-(trans-cyclohexyl)-NH₂ | 0.20 ± 0.03 | 0.021 ± 0.003 | 1.1 ± 0.1 |
| 24 | -NH-(trans-cyclohexyl)-NH(Ac) | 0.17 ± 0.02 | 0.013 ± 0.001 | 0.44 ± 0.02 |
| 25 | -NH-(trans-cyclohexyl)-NH(SO₂Me) | 0.11 ± 0.01 | 0.011 ± 0.001 | 0.29 ± 0.02 |
| 26 | -NH-(trans-cyclohexyl)-NH(C(O)NMe₂) | 0.076 ± 0.006 | 0.009 ± 0.001 | 0.16 ± 0.01 |
Data represents mean ± SD for n ≥ 3.[3]
Experimental Protocols
The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. The general protocol is as follows:
-
Deprotection: The Boc-protected this compound (CAS 177906-48-8) is first deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield trans-1,4-diaminocyclohexane.
-
SNAr Reaction: The resulting diamine is reacted with a chlorinated imidazo[1,2-b]pyridazine core (e.g., compound 3 from the source literature).[3]
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent such as DMSO or NMP, often with a base like triethylamine or DIPEA, and heated to temperatures ranging from 80°C to 140°C.[3]
-
Purification: The crude product is purified using standard techniques such as column chromatography or preparative HPLC to yield the final inhibitor.[3]
This assay measures the ability of a compound to inhibit the cleavage of a specific RNA substrate by the IRE1α RNase domain.[1][8]
-
Reagents:
-
Procedure:
-
Recombinant IRE1α is pre-incubated with varying concentrations of the test inhibitor (or DMSO vehicle control) in assay buffer for 30 minutes at room temperature.[8]
-
The FRET-labeled RNA substrate is added to the mixture to initiate the reaction.[8]
-
The reaction is incubated for 60-90 minutes at room temperature.[8]
-
Fluorescence is measured using a plate reader (e.g., Excitation: 495 nm, Emission: 520 nm).[8]
-
The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
This assay quantifies the inhibition of IRE1α's RNase activity within a cellular context.[3]
-
Cell Line: A stable cell line (e.g., HEK293) expressing an XBP1-luciferase reporter fusion is used.[3]
-
Procedure:
-
Cells are plated in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test inhibitor for a specified time.
-
ER stress is induced by adding an agent like tunicamycin.
-
After an incubation period, cell viability and luciferase activity are measured.
-
Inhibition of tunicamycin-induced luciferase expression reflects the inhibition of XBP1 mRNA splicing.
-
The IC₅₀ is determined from the dose-response curve.[3]
-
Diagrams and Visualizations
Application in the Synthesis of Vasopressin V1a Receptor Antagonists
This compound is also documented as a key intermediate for orally bioavailable and selective V1a receptor antagonists.[10][11] The V1a receptor, a G-protein coupled receptor (GPCR), is a target for various conditions, including anxiety and depression.
V1a Receptor Signaling Pathway
The V1a receptor primarily signals through the Gq/11 pathway.
-
Ligand Binding: Arginine vasopressin (AVP) binds to the V1a receptor.
-
G-Protein Activation: The receptor-ligand complex activates the Gq/11 heterotrimeric G-protein.
-
PLC Activation: The activated α-subunit of Gq/11 stimulates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytosol.
-
Cellular Response: The increase in intracellular Ca²⁺ triggers various cellular responses, such as smooth muscle contraction.
-
Antagonism: V1a antagonists competitively block the binding of AVP to the receptor, preventing this signaling cascade.
Experimental Protocols
This assay determines the binding affinity (Ki) of a test compound for the V1a receptor.[10]
-
Reagents:
-
Procedure:
-
Membrane preparations, radioligand, and varying concentrations of the test antagonist are incubated together.
-
The mixture is incubated to reach equilibrium (e.g., 60 minutes at 25°C).
-
The bound radioligand is separated from the unbound by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by a scintillation counter.
-
The IC₅₀ is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.[10]
-
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.
-
Cell Line: A cell line stably expressing the human V1a receptor (e.g., HiTSeeker AVPR1A Cell Line).
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
V1a receptor agonist (e.g., Arginine Vasopressin).
-
Test antagonists.
-
-
Procedure:
-
Cells are loaded with the calcium-sensitive dye.
-
Cells are pre-incubated with various concentrations of the antagonist.
-
A fixed concentration (e.g., EC₈₀) of the agonist is added to stimulate the receptor.
-
The change in fluorescence, corresponding to the change in intracellular calcium, is measured over time using a fluorometric imaging plate reader.
-
The inhibitory effect of the antagonist is quantified, and an IC₅₀ value is determined.
-
Diagrams and Visualizations
Conclusion
This compound (CAS 177906-48-8) is a valuable and versatile chemical intermediate for the synthesis of advanced drug candidates. Its utility is demonstrated in the creation of potent inhibitors for the IRE1α pathway and selective antagonists for the V1a receptor. The methodologies and data presented in this guide underscore its importance in developing novel therapeutics for a range of diseases, from cancer and metabolic disorders to psychiatric conditions. The defined structure and selective reactivity of this compound provide a reliable starting point for the complex synthetic routes required in modern drug discovery.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro IRE1α RNase activity assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. IRE1α RNase activity is critical for early embryo development by degrading maternal transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
A Technical Guide to the Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Diamine Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: The selective functionalization of diamines is a critical challenge in organic synthesis, pivotal for the construction of complex pharmacophores, ligands, and materials.[1][2] The symmetric nature of simple diamines complicates their direct use in multi-step syntheses, often leading to mixtures of di-substituted products.[3][4] The tert-butyloxycarbonyl (Boc) group is an indispensable tool for temporarily masking one amine functionality, thereby enabling the controlled, sequential modification of the other.[5][6] This guide provides an in-depth examination of the Boc group's properties, its mechanisms of protection and deprotection, and its strategic application in achieving the chemoselective mono-protection of diamines. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to equip researchers with the practical knowledge required to leverage this essential protecting group strategy.
The tert-Butyloxycarbonyl (Boc) Group: A Chemist's Tool
The Boc group is one of the most common amine protecting groups in organic synthesis, particularly in non-peptide chemistry.[4][7] Its popularity stems from its remarkable stability across a wide range of reaction conditions and its clean, facile removal under specific acidic protocols.[8] Structurally, it is a tert-butyl carbamate, formed by attaching a tert-butyloxycarbonyl moiety to a nitrogen atom. This conversion transforms the nucleophilic and basic amine into a significantly less reactive carbamate, shielding it from unwanted reactions.[9]
Stability Profile
The utility of the Boc group is defined by its predictable stability. It is robust in the presence of bases, nucleophiles, and reducing agents, which allows for a broad scope of chemical transformations on other parts of a molecule without disturbing the protected amine.[3][5][8] Its key feature is its lability to acid, which forms the basis of its strategic removal.[5][10] This acid sensitivity makes the Boc group "orthogonal" to other common amine protecting groups like the base-labile Fmoc (9-fluorenylmethoxycarbonyl) and the hydrogenolysis-labile Cbz (benzyloxycarbonyl) groups, enabling complex, multi-step synthetic routes where different protecting groups can be removed selectively.[3][5][11]
| Condition Category | Reagent / Conditions | Solvent | Temperature | Stability / Cleavage Outcome | Reference(s) |
| Acidic (Strong) | Trifluoroacetic acid (TFA), 20-50% | Dichloromethane (DCM) | Room Temp. | Rapid and effective cleavage | [5][8] |
| Acidic (Moderate) | Hydrochloric acid (HCl), 3-4 M | 1,4-Dioxane / Methanol / Ethyl Acetate | Room Temp. | Effective cleavage; product may precipitate as HCl salt | [8][12] |
| Lewis Acids | AlCl₃, ZnBr₂, TMSI | Dichloromethane (DCM) | Varies | Effective cleavage, offers milder options for sensitive substrates | [7][8][12] |
| Basic | Sodium hydroxide (NaOH) | Water / THF | Room Temp. | Stable | [8][10] |
| Nucleophilic | Amines, Hydrazines | Various | Room Temp. | Stable | [3][8][13] |
| Reductive | Catalytic Hydrogenation (H₂, Pd/C) | Various | Room Temp. | Stable | [3][5] |
| Thermal | Heat (> 85-90 °C) | N/A | > 85 °C | Can lead to thermal deprotection | [10] |
Mechanism of Protection and Deprotection
The protection and deprotection of amines using the Boc group follow well-understood reaction mechanisms.
-
Protection: The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate, often called Boc anhydride ((Boc)₂O).[7] The reaction proceeds via a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the anhydride.[3][7][14] The subsequent collapse of the tetrahedral intermediate expels a tert-butyl carbonate leaving group, which readily decomposes into carbon dioxide and tert-butoxide, driving the reaction to completion.[3][7]
-
Deprotection: The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][12] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[3][9] This activation facilitates the cleavage of the C-O bond, generating a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3][9] The carbamic acid rapidly decarboxylates to release the free amine and carbon dioxide gas.[9][14] The tert-butyl cation is typically scavenged by the counter-ion or eliminated to form isobutene gas.[3]
The Core Challenge: Selective Mono-protection of Symmetrical Diamines
The primary difficulty in working with symmetrical diamines, such as ethylenediamine or 1,4-diaminobutane, is achieving selective monofunctionalization.[4] Because both primary amine groups have identical reactivity, simply adding one equivalent of (Boc)₂O typically results in an undesirable statistical mixture of unreacted starting material, the desired mono-Boc-protected product, and the di-Boc-protected byproduct.[3] Separating these components can be challenging and leads to low yields of the target compound.
To overcome this, a highly effective strategy involves the selective deactivation of one of the amino groups via monoprotonation.[1][2][15] By adding precisely one equivalent of a strong acid, one amine group is converted into its non-nucleophilic ammonium salt. The remaining free amine is then able to react selectively with the Boc anhydride.[15][16] This "one-pot" procedure dramatically improves the yield and purity of the mono-protected product.[17] The acid can be introduced as a gas (HCl), a solution, or generated in situ from reagents like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) in an alcohol solvent.[17]
Quantitative Data Summary for Mono-Boc Protection
The monoprotonation strategy has been successfully applied to a variety of linear, cyclic, and unsymmetrical diamines. The following table summarizes reported yields for the synthesis of mono-Boc protected diamines using this approach.
| Diamine Substrate | Acid Source | Isolated Yield (%) | Reference(s) |
| Ethylenediamine | HCl (gas) | 87% | [2][18] |
| 1,3-Diaminopropane | HCl (gas) | 75% | [2][18] |
| 1,4-Diaminobutane | HCl (gas) | 65% | [2][18] |
| 1,5-Diaminopentane | Me₃SiCl | 67% | [17] |
| 1,6-Diaminohexane | HCl (gas) | 74% | [2][18] |
| 1,8-Diaminooctane | Me₃SiCl | 73% | [17] |
| (1R,2R)-Cyclohexane-1,2-diamine | Me₃SiCl | 66% | [17] |
| Piperazine | HCl (gas) | 80% | [2][18] |
Key Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of 1,4-Diaminobutane
This protocol is adapted from the general procedure described by Lee et al. and Ocampo et al. for the monoprotonation and subsequent protection of diamines.[2][17][18]
Materials:
-
1,4-Diaminobutane (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Trimethylsilyl chloride (Me₃SiCl) (1.0 eq), freshly distilled
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)
-
Deionized Water
-
Diethyl ether
-
Dichloromethane (DCM)
-
2N Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Monoprotonation: Dissolve 1,4-diaminobutane (1.0 eq) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add freshly distilled Me₃SiCl (1.0 eq) dropwise to the solution. A white precipitate of the mono-ammonium chloride salt should form.
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes.
-
Boc Protection: Add a small amount of water (e.g., ~1 mL per 10 mmol of diamine) to the mixture, followed by a solution of (Boc)₂O (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring completion by Thin-Layer Chromatography (TLC).
-
Work-up: Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2x) to remove any di-Boc byproduct and unreacted (Boc)₂O.
-
Adjust the pH of the aqueous layer to >12 by the careful addition of 2N NaOH solution.
-
Extract the mono-Boc protected product into dichloromethane (3x).
-
Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure mono-Boc-1,4-diaminobutane.[17]
Protocol 2: General Deprotection of a Boc-Protected Amine
This is a standard and robust procedure for the cleavage of a Boc group using Trifluoroacetic Acid (TFA).[5]
Materials:
-
Boc-protected amine (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) (typically 10-20 eq, or 25-50% v/v solution)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (to a concentration of ~0.1-0.2 M) in a round-bottom flask.
-
Acid Addition: Slowly add trifluoroacetic acid (10-20 eq) to the stirred solution at room temperature. Caution: The reaction is often exothermic and evolves CO₂ and isobutene gas. Ensure adequate ventilation and perform in a fume hood.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 3 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Isolation: Remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA). The resulting amine is typically obtained as its trifluoroacetate salt, which can be used directly or neutralized by washing with a basic aqueous solution (e.g., sat. NaHCO₃) during an extractive work-up.
Applications in Research and Drug Development
Mono-Boc-protected diamines are exceptionally valuable building blocks in medicinal chemistry and materials science.[4][6] They provide a strategic entry point for constructing unsymmetrical molecules where two different functionalities are required at either end of the diamine scaffold.
The free amine of the mono-protected intermediate can undergo a wide range of transformations, including acylation, alkylation, sulfonylation, or reductive amination.[4] Once the desired modification is installed, the Boc group can be cleanly removed, revealing the second amine group for subsequent, orthogonal functionalization. This stepwise approach provides precise control over the final molecular architecture, which is essential for synthesizing targeted pharmaceutical agents, polyamine conjugates, and functionalized linkers for solid-phase synthesis.[2][4][6]
Conclusion
The tert-butyloxycarbonyl group is a cornerstone of modern organic synthesis, offering a robust and reliable method for amine protection.[5][8] Its application to diamine chemistry, particularly through the elegant monoprotonation strategy, resolves the inherent challenge of selectivity and provides a straightforward, high-yielding route to valuable mono-protected intermediates.[2][17] A thorough understanding of the Boc group's stability, reaction mechanisms, and the detailed protocols for its use empowers researchers to design and execute complex synthetic strategies with greater efficiency and control, accelerating innovation in drug discovery and materials science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. bioorg.org [bioorg.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. redalyc.org [redalyc.org]
- 16. researchgate.net [researchgate.net]
- 17. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 18. researchgate.net [researchgate.net]
Determining the Solubility of trans-N-Boc-1,4-cyclohexanediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of trans-N-Boc-1,4-cyclohexanediamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols to enable researchers to generate reliable solubility data in-house. A template for data presentation and a diagram of a common synthesis workflow are also included to support research and development activities.
Introduction to this compound
This compound is a valuable bifunctional molecule in pharmaceutical and chemical synthesis. Its structure, featuring a cyclohexane ring with a primary amine and a Boc-protected amine in a trans configuration, makes it a key intermediate for creating complex molecules with specific stereochemistry. Understanding its solubility in various solvents is critical for its effective use in synthesis, purification, and formulation development. While qualitatively described as slightly soluble in water, precise quantitative data is essential for process optimization and reproducibility.
Quantitative Solubility Data
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | 25 | To be determined | To be determined |
| Chloroform | 25 | To be determined | To be determined |
| Methanol | 25 | To be determined | To be determined |
| Ethanol | 25 | To be determined | To be determined |
| Ethyl Acetate | 25 | To be determined | To be determined |
| Dimethyl Sulfoxide | 25 | To be determined | To be determined |
| Water | 25 | To be determined | To be determined |
| Toluene | 25 | To be determined | To be determined |
| Hexane | 25 | To be determined | To be determined |
Experimental Protocols for Solubility Determination
The following protocols outline established methods for determining the solubility of a chemical compound such as this compound. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
Shake-Flask Method for Solubility Determination
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, dichloromethane)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or rotator. Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).[1]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter (0.22 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.[1][2]
HPLC Method for Quantification
A reverse-phase HPLC method is suitable for quantifying the concentration of this compound in the filtered solvent.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like trifluoroacetic acid (TFA) or formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS).
-
Column Temperature: 30 °C
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the experimental sample by interpolating its peak area on the calibration curve.
Synthesis of this compound
This compound is typically synthesized from trans-1,4-diaminocyclohexane. The following diagram illustrates a common synthetic workflow.
Caption: Synthesis workflow for this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical flow of the experimental process for determining the solubility of the target compound.
Caption: Experimental workflow for solubility determination.
References
In-Depth Technical Guide to the Spectral Data of trans-N-Boc-1,4-cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for trans-N-tert-butoxycarbonyl-1,4-cyclohexanediamine, a key intermediate in pharmaceutical synthesis. The information presented herein includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, enabling a thorough understanding and confirmation of this compound's chemical structure and purity.
Spectroscopic Data Summary
The following tables summarize the key spectral data obtained for trans-N-Boc-1,4-cyclohexanediamine.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.35 | br s | 1H | -NH-Boc |
| 3.39 | br s | 1H | CH -NH-Boc |
| 2.67-2.62 | m | 1H | CH -NH₂ |
| 2.00-1.98 | m | 2H | Cyclohexane CH₂ (axial) |
| 1.87-1.84 | m | 2H | Cyclohexane CH₂ (axial) |
| 1.49-1.46 | m | 2H | Cyclohexane CH₂ (equatorial) |
| 1.44 | s | 9H | -C(CH₃)₃ |
| 1.18-1.12 | m | 4H | Cyclohexane CH₂ (equatorial) |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 155.5 | C=O (Boc) |
| 79.1 | C (CH₃)₃ |
| 50.1 | C H-NH-Boc |
| 43.8 | C H-NH₂ |
| 33.5 | Cyclohexane C H₂ |
| 28.4 | -C(C H₃)₃ |
Note: Predicted values based on standard chemical shift correlations. Experimental data is not currently available in the searched literature.
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | N-H Stretch (Amine) |
| ~3250 | Strong, Broad | N-H Stretch (Amide) |
| ~2930, ~2850 | Strong | C-H Stretch (Aliphatic) |
| ~1685 | Strong | C=O Stretch (Amide I) |
| ~1520 | Strong | N-H Bend (Amide II) |
| ~1170 | Strong | C-O Stretch |
Note: Predicted values based on characteristic functional group absorptions. Experimental data is not currently available in the searched literature.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 215.17 | [M+H]⁺ |
| 159.13 | [M-C₄H₈+H]⁺ |
| 115.12 | [M-Boc+H]⁺ |
Note: Predicted values for the protonated molecule and major fragments. Experimental data is not currently available in the searched literature.
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.
Instrumentation: A 400 MHz NMR spectrometer is utilized for data acquisition.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans are typically co-added to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Spectral Width: A spectral width of approximately 16 ppm is set.
-
Referencing: The chemical shifts are referenced to the residual solvent peak of chloroform at δ 7.26 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
-
Spectral Width: A spectral width of approximately 220 ppm is used.
-
Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃ at δ 77.16 ppm.
Infrared (IR) Spectroscopy
Sample Preparation: The solid sample of this compound is analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by preparing a KBr pellet. For the thin film method, a small amount of the solid is dissolved in a volatile solvent like dichloromethane, a drop of the solution is placed on the salt plate, and the solvent is allowed to evaporate.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.
-
Background: A background spectrum of the clean salt plate or KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration of around 10-100 µg/mL for analysis.
Instrumentation: An electrospray ionization (ESI) mass spectrometer is employed for the analysis.
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: A scan range of m/z 50-500 is generally sufficient to observe the molecular ion and key fragments.
-
Capillary Voltage: Typically set between 3-5 kV.
-
Cone Voltage: Varied to control the extent of fragmentation.
-
Nebulizing Gas: Nitrogen is used as the nebulizing and drying gas.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the acquisition and interpretation of the spectral data for this compound.
Caption: Workflow for Spectral Data Acquisition and Analysis.
synthesis of trans-N-Boc-1,4-cyclohexanediamine from trans-1,4-diaminocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selective mono-N-Boc protection of trans-1,4-diaminocyclohexane to synthesize trans-N-Boc-1,4-cyclohexanediamine. This transformation is a critical step in medicinal chemistry and drug development, where mono-protected diamines serve as versatile building blocks for the synthesis of complex molecules and active pharmaceutical ingredients.[1][2] The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[3][4]
Reaction Scheme
The synthesis involves the reaction of trans-1,4-diaminocyclohexane with di-tert-butyl dicarbonate ((Boc)₂O) to yield the mono-protected product.[5] Achieving selective mono-protection is often challenging due to the potential for the formation of di-protected byproducts.[1] The method described herein is a high-yield, one-pot procedure that favors the formation of the desired mono-Boc protected diamine.[1][5]
Experimental Workflow
The following diagram outlines the key stages of the synthesis process, from the initial setup to the final product isolation.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| trans-1,4-Diaminocyclohexane | 2 g (17.54 mmol, 3.6 eq) | [5] |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 mL (4.91 mmol, 1.0 eq) | [5] |
| Solvent | ||
| Methanol (MeOH) | 50 mL | [5] |
| Reaction Conditions | ||
| Initial Temperature | 0 °C | [5] |
| Reaction Temperature | Room Temperature | [5] |
| Reaction Time | 16 hours | [5] |
| Workup & Purification | ||
| Extraction Solvent | Ethyl Acetate (2 x 100 mL) | [5] |
| Washing Solution | Brine (50 mL) | [5] |
| Drying Agent | Sodium Sulphate | [5] |
| Product Information | ||
| Product Name | tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate | [5] |
| Yield | 900 mg (86%) | [5] |
| Analytical Data | ||
| TLC System (DCM:MeOH) | 95:5 | [5] |
| TLC Rf value | ~0.3 (Ninhydrin stain) | [5] |
| 1H NMR (400 MHz, CDCl3) δ | 4.35 (brs, 1H), 3.39 (brs, 1H), 2.67-2.62 (m, 1H) | [5] |
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the mono-Boc protection of diamines.[1][5]
Materials:
-
trans-1,4-Diaminocyclohexane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (H₂O), deionized
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Addition of Reagent:
-
To the cooled and stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mL, 4.91 mmol) dropwise.[5]
-
-
Reaction:
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.[5]
-
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 95:5 mixture of dichloromethane (DCM) and methanol (MeOH) as the eluent. The product, this compound, has an approximate Rf value of 0.3 and can be visualized with a ninhydrin stain.[5]
-
-
Workup:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.[5]
-
Dilute the resulting residue with water (e.g., 50 mL).[5]
-
Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).[5]
-
Combine the organic layers and wash with brine (50 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate.[5]
-
Filter off the drying agent.
-
-
Isolation:
Alternative Methodologies for Selective Mono-Boc Protection
While the above protocol is effective, other strategies exist for the selective mono-Boc protection of diamines. One notable method involves the in-situ mono-protonation of the diamine using one equivalent of an acid, such as hydrochloric acid (generated from chlorotrimethylsilane or thionyl chloride) or trifluoroacetic acid.[1][6][7][8] This renders one of the amino groups non-nucleophilic as its ammonium salt, allowing the other free amine to react selectively with the Boc anhydride.[1][6] This approach can be particularly useful for valuable or complex diamines where using a large excess of the starting material is not feasible.[1]
Conclusion
The synthesis of this compound from trans-1,4-diaminocyclohexane is a straightforward and high-yielding process when appropriate reaction conditions are employed. The detailed protocol and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to successfully perform this important synthetic transformation. The ability to selectively protect one amine group in a diamine is a crucial technique that facilitates the construction of more complex and functionally diverse molecules.[1]
References
Methodological & Application
Application Notes and Protocols for the Use of trans-N-Boc-1,4-cyclohexanediamine as a Linker in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4] This catalytic mechanism of action distinguishes PROTACs from traditional small-molecule inhibitors, offering the potential to target proteins previously considered "undruggable."[4]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the stability and geometry of the ternary complex.[1] While flexible linkers like polyethylene glycol (PEG) are commonly used, there is growing interest in rigid linkers to enhance potency and improve pharmacokinetic properties.[5] The rigid trans-1,4-cyclohexanediamine scaffold can pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, potentially leading to improved degradation efficiency.[1][6]
Application Notes: The Utility of a Rigid Cyclohexane Linker
The use of a trans-N-Boc-1,4-cyclohexanediamine linker offers several advantages in PROTAC design:
-
Conformational Rigidity: The cyclohexane ring restricts the flexibility of the linker, which can reduce the entropic penalty of forming the ternary complex. This can lead to more stable and productive ternary complexes.[1][6]
-
Improved Physicochemical Properties: The aliphatic nature of the cyclohexane ring can improve the metabolic stability and pharmacokinetic properties of the PROTAC molecule compared to more flexible, linear linkers.
-
Stereochemical Control: The trans stereochemistry of the diamine provides a well-defined spatial orientation of the POI and E3 ligase ligands, which can be crucial for optimal ternary complex formation. A study on an LRRK2 PROTAC demonstrated that the trans-cyclohexyl linker resulted in a more effective degrader compared to its cis-analogue, despite weaker binary binding affinities, highlighting the importance of the linker's conformation.[1][6]
-
Synthetic Tractability: The Boc-protected amine allows for a controlled, stepwise synthesis of the PROTAC, enabling the sequential attachment of the E3 ligase and POI ligands.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for PROTAC synthesis and evaluation.
References
- 1. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Protocol for Amide Coupling with trans-N-Boc-1,4-cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
trans-N-Boc-1,4-cyclohexanediamine is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and medicinal chemistry applications. Its rigid cyclohexane core imparts a defined spatial orientation to the substituents, while the orthogonal protecting groups—a Boc-protected amine and a free primary amine—allow for selective sequential functionalization. This application note provides detailed protocols for the amide coupling of the free primary amine of this compound with a carboxylic acid, focusing on two common and efficient coupling methods: one utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and the other employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).
The choice of coupling reagent is critical and can be influenced by factors such as the steric and electronic properties of the carboxylic acid, potential for side reactions, and desired reaction conditions.[1] HATU is a highly effective uronium-based coupling reagent known for its high efficiency, fast reaction times, and ability to suppress racemization.[2] The EDC/HOBt system is a widely used carbodiimide-based method that is cost-effective and generates a water-soluble urea byproduct, simplifying purification.[3]
This document outlines detailed experimental procedures for both methods, presents a comparative summary of reaction parameters, and includes a visual representation of the experimental workflow to guide researchers in successfully synthesizing amide-containing target molecules.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of this compound with a generic carboxylic acid using HATU and EDC/HOBt coupling reagents. The data presented here are representative and may vary depending on the specific carboxylic acid substrate used.
| Coupling Method | Coupling Reagent (equiv.) | Additive (equiv.) | Base (equiv.) | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Method A | HATU (1.1 - 1.2) | - | DIPEA (2.0 - 3.0) | DMF or DCM | 2 - 6 | 25 (Room Temp.) | 85 - 95 |
| Method B | EDC (1.2 - 1.5) | HOBt (1.1 - 1.2) | DIPEA or Et₃N (2.0 - 3.0) | DMF or DCM | 12 - 24 | 25 (Room Temp.) | 75 - 90 |
Note: Equivalents are calculated relative to the limiting reagent, which is typically the carboxylic acid.
Experimental Protocols
Materials and General Procedures
-
Reagents : this compound, carboxylic acid of interest, HATU, EDC hydrochloride, HOBt, Diisopropylethylamine (DIPEA), Triethylamine (Et₃N), Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM, anhydrous), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Equipment : Round-bottom flasks, magnetic stirrer and stir bars, ice bath, standard glassware for extraction and filtration, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, column chromatography setup.
-
General Notes : All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagent quality is crucial for optimal results. Monitor reaction progress by TLC or LC-MS.
Method A: HATU-Mediated Amide Coupling
This protocol is adapted from general procedures for HATU-mediated couplings.[2][4]
Procedure
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv.) and dissolve it in anhydrous DMF or DCM (concentration typically 0.1-0.5 M).
-
Base Addition : Add DIPEA (2.5 equiv.) to the solution and stir for 5 minutes at room temperature.
-
Activation : Add HATU (1.1 equiv.) to the mixture and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition : In a separate flask, dissolve this compound (1.1 equiv.) in a minimal amount of the same anhydrous solvent and add it dropwise to the activated carboxylic acid solution.
-
Reaction : Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up :
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide product.
Method B: EDC/HOBt-Mediated Amide Coupling
This protocol is based on standard EDC/HOBt coupling procedures.[3][5]
Procedure
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and this compound (1.1 equiv.).
-
Dissolution : Dissolve the mixture in anhydrous DMF or DCM (concentration typically 0.1-0.5 M).
-
Cooling : Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition : Add EDC hydrochloride (1.2 equiv.) portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA or Et₃N (2.5 equiv.).
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up :
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The aqueous washes help to remove the urea byproduct and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to obtain the desired amide.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the amide coupling protocol.
References
Application Notes and Protocols for the Boc Deprotection of trans-N-Boc-1,4-cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1] The deprotection of trans-N-Boc-1,4-cyclohexanediamine is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules where the trans-1,4-diaminocyclohexane moiety serves as a key structural scaffold.[2] These application notes provide detailed experimental procedures for the efficient removal of the Boc group from this compound using standard acidic protocols.
Data Presentation
While specific quantitative data for the deprotection of this compound is not extensively reported in publicly available literature, the following table summarizes typical reaction parameters and expected outcomes based on protocols for structurally similar cyclic and aliphatic amines.[3][4] The reactivity of the Boc-protected amine in this compound is anticipated to be comparable to these substrates.
| Method | Reagent(s) | Solvent | Typical Reaction Time | Typical Temperature | Expected Yield | Notes |
| Protocol 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 30 minutes - 2 hours | 0 °C to Room Temperature | >90% | The product is obtained as the bis-trifluoroacetate salt.[4] |
| Protocol 2 | Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | 1 - 4 hours | Room Temperature | >90% | The product precipitates as the bis-hydrochloride salt.[3] |
Mandatory Visualization
Acid-Catalyzed Boc Deprotection Mechanism
References
Application Notes and Protocols for the Use of trans-N-Boc-1,4-cyclohexanediamine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient synthesis of peptides for research, therapeutic, and diagnostic applications. The choice of linker, which tethers the growing peptide chain to the solid support, is a critical determinant of the success and versatility of SPPS. trans-N-Boc-1,4-cyclohexanediamine is a versatile building block that can be employed as a linker in SPPS to generate C-terminal peptide amides. Its rigid cyclohexane core can introduce conformational constraints, while the bifunctional nature of the diamine allows for further derivatization, making it a valuable tool for creating diverse peptide libraries and peptidomimetics.[1][2]
These application notes provide detailed protocols and methodologies for the incorporation and use of this compound in Fmoc-based solid-phase peptide synthesis.
Key Applications
The use of this compound as a linker in SPPS offers several advantages:
-
Synthesis of C-terminal Peptide Amides: The free amine on the cyclohexanediamine core provides a handle for initiating peptide chain elongation, ultimately yielding a C-terminal primary amide after cleavage.
-
Introduction of Conformational Rigidity: The trans-cyclohexane ring introduces a degree of rigidity into the peptide backbone, which can be beneficial for studying structure-activity relationships and designing peptides with enhanced biological stability.
-
Scaffold for Peptidomimetics and Drug Conjugation: The diamine linker can serve as a scaffold for the synthesis of peptidomimetics or for the attachment of other molecules, such as small molecule drugs or imaging agents.
Data Presentation
The following table summarizes typical quantitative data that can be expected when using this compound as a linker in SPPS. These values are illustrative and can vary depending on the specific peptide sequence, resin, and coupling conditions used.
| Parameter | Typical Value | Method of Determination |
| Resin Loading | 0.2 - 0.5 mmol/g | UV-Vis spectroscopy (Fmoc quantification) |
| Coupling Efficiency | > 99% | Kaiser Test (Ninhydrin Test) |
| Overall Peptide Yield | 15 - 40% (crude) | Gravimetric analysis |
| Peptide Purity | > 85% (crude) | RP-HPLC |
| Final Purity (after purification) | > 95% | RP-HPLC |
Experimental Protocols
Protocol 1: Attachment of this compound to Carboxylated Resin
This protocol describes the initial step of immobilizing the diamine linker onto a solid support, such as a Wang or Rink Amide resin, that has been pre-functionalized with a carboxyl group.
Materials:
-
Carboxylated Resin (e.g., Wang resin, Rink Amide resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
Procedure:
-
Resin Swelling: Swell the carboxylated resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection (if applicable): If using a resin with a pre-attached Fmoc-protected linker (like Rink Amide), remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Activation of Resin Carboxyl Groups: In a separate vessel, dissolve DIC (3 eq.) and HOBt (3 eq.) in DMF. Add this solution to the swollen and deprotected resin and agitate for 30 minutes.
-
Coupling of Diamine: Dissolve this compound (5 eq.) in DMF and add it to the activated resin. Agitate the mixture for 4-6 hours at room temperature.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents.
-
Capping (Optional but Recommended): To block any unreacted carboxyl groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 30 minutes.
-
Final Washing and Drying: Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Determination of Loading: Determine the loading of the diamine on the resin by performing a quantitative Kaiser test or by cleaving the Boc group and quantifying the free amine.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the stepwise elongation of the peptide chain on the this compound-functionalized resin.
Materials:
-
Diamine-functionalized resin from Protocol 1
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Boc Deprotection of the Linker: Treat the diamine-functionalized resin with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the cyclohexanediamine linker. Wash the resin thoroughly with DCM and DMF. Neutralize with 10% DIPEA in DMF.
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF.
-
Coupling: Couple the next Fmoc-amino acid using the same procedure as in step 2.
-
Repeat this cycle for each amino acid in the sequence.
-
-
Final Fmoc Deprotection: After the last amino acid coupling, remove the final Fmoc group with 20% piperidine in DMF.
Protocol 3: Cleavage and Deprotection
This protocol describes the final step of releasing the synthesized peptide amide from the solid support and removing the side-chain protecting groups.
Materials:
-
Peptide-bound resin from Protocol 2
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel. A common cocktail for peptides without sensitive residues is 95% TFA, 2.5% TIS, and 2.5% water.[3][4] The specific cocktail may need to be optimized depending on the peptide sequence.[5][6]
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether.
-
Drying: Dry the crude peptide under vacuum.
Protocol 4: Peptide Purification and Characterization
Procedure:
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Mandatory Visualizations
Caption: Experimental workflow for SPPS using a diamine linker.
Caption: Applications of peptides synthesized with diamine linkers.
References
Application Notes and Protocols for the Analytical Characterization of trans-N-Boc-1,4-cyclohexanediamine
Introduction
trans-N-Boc-1,4-cyclohexanediamine (CAS: 177906-48-8) is a key pharmaceutical intermediate, valued for its role in organic synthesis, particularly in peptide synthesis and the development of drug candidates.[1][2] Its structure, which incorporates a Boc-protected amine on a cyclohexane ring, necessitates rigorous analytical characterization to ensure identity, purity, and stability. These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to effectively characterize this compound using a suite of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. ¹H NMR confirms the presence of all protons and their respective chemical environments, while ¹³C NMR provides information on the carbon skeleton. Key diagnostic signals include the nine equivalent protons of the tert-butyl group (a sharp singlet around 1.4-1.5 ppm) and the protons on the cyclohexane ring.[3]
Expected Spectral Data:
| Technique | Signal | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | Boc group (-C(CH₃)₃) | ~1.45 (s, 9H) | A characteristic sharp singlet, highly indicative of the Boc protecting group.[3] |
| Cyclohexane Ring Protons | 2.62-2.67 (m, 1H), other ring protons | Complex multiplets corresponding to the axial and equatorial protons of the cyclohexane backbone. | |
| Amine Protons (-NH, -NH₂) | 4.35 (br s, 1H), 3.39 (br s, 1H) | Broad singlets for the carbamate proton and the free amine protons.[1] | |
| ¹³C NMR | Boc group (-C (CH₃)₃) | ~28.4 | Carbon atoms of the three methyl groups.[3] |
| Boc group (-C (CH₃)₃) | ~80.1 | The quaternary carbon of the tert-butyl group.[3] | |
| Boc group (-C =O) | ~152.8 | The carbonyl carbon of the carbamate.[3] | |
| Cyclohexane Ring Carbons | - | Signals corresponding to the carbons of the cyclohexane backbone. |
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate all peaks and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of 0-200 ppm.
-
A greater number of scans will be required compared to ¹H NMR.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to confirm the molecular weight and elemental composition of the target compound. For this compound (C₁₁H₂₂N₂O₂), the expected monoisotopic mass is approximately 214.17 g/mol .[1] Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. A key fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group or the entire Boc group, leading to characteristic fragment ions.[4] A prominent fragment at m/z 57, corresponding to the tert-butyl cation ([C₄H₉]⁺), is a strong indicator of the Boc group.[4]
Expected Mass Spectrometry Data:
| Ionization Mode | m/z | Identity | Notes |
| ESI (+) | 215.17 | [M+H]⁺ | Protonated molecular ion. |
| ESI (+) | 159.14 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group. |
| ESI (+) | 115.12 | [M - Boc + H]⁺ | Loss of the entire Boc group. |
| EI | 57.07 | [C₄H₉]⁺ | tert-butyl cation, a hallmark of the Boc group.[4] |
Protocol for Mass Spectrometry Analysis (ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Acquire spectra in positive ion mode.
-
Scan a mass range appropriate for the expected ions (e.g., m/z 50-300).
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity and appropriate fragmentation if desired.
-
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is the primary method for assessing the purity of this compound and separating it from starting materials, by-products, or its cis-isomer. A reversed-phase method is typically suitable. Given the basic nature of the free amine, a mobile phase with a buffer or additive (like trifluoroacetic acid, TFA) is recommended to ensure good peak shape. Detection is commonly performed with a UV detector, although the chromophore is weak; detection around 200-210 nm is typical.
Protocol for HPLC Purity Analysis:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol/water) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA. For example, start with 10% acetonitrile and ramp to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV, 210 nm |
| Temperature | Ambient |
Thin-Layer Chromatography (TLC)
Application Note: TLC is an essential, rapid technique for monitoring the progress of the synthesis of this compound.[1] It allows for the quick visualization of the consumption of starting materials and the formation of the product. Staining with ninhydrin is effective for visualization, as it reacts with the primary amine of the product to produce a colored spot.[1]
Protocol for TLC Analysis:
-
Plate: Use a silica gel 60 F₂₅₄ plate.
-
Sample Application: Spot a dilute solution of the reaction mixture onto the TLC plate.
-
Eluent (Mobile Phase): A mixture of 5% methanol in dichloromethane (MeOH/DCM, 5:95 v/v) is a suitable system.[1]
-
Development: Place the plate in a developing chamber saturated with the eluent and allow the solvent front to ascend near the top of the plate.
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Dry the plate completely.
-
Dip the plate in a ninhydrin staining solution and gently heat with a heat gun until colored spots appear.
-
The expected Rf value for the product is approximately 0.3 in this system.[1]
-
References
Application Notes and Protocols for Selective Mono-Boc Protection of trans-1,4-Cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the selective mono-Boc protection of trans-1,4-cyclohexanediamine, a critical transformation in organic synthesis for the development of pharmaceuticals and other functional materials.[1] Mono-protected diamines are versatile building blocks that enable sequential functionalization of the two nitrogen atoms.[1] Achieving selective mono-protection is often challenging due to the potential for the formation of di-protected byproducts.[1]
This guide outlines and compares several effective methods, providing detailed experimental protocols and quantitative data to aid in the selection of the most suitable procedure for your research needs.
Methodologies Overview
Several strategies have been developed to achieve selective mono-Boc protection of diamines. The primary methods include:
-
Excess Diamine Method: A straightforward approach where a large excess of the diamine is used relative to the Boc-anhydride to statistically favor mono-protection.
-
Mono-Protonation Strategy: A more controlled method where one amine group is selectively deactivated by protonation with one equivalent of acid, allowing the remaining free amine to react with the Boc-anhydride.[2][3] This can be achieved by the in-situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂).[2]
-
Flow Chemistry: A modern technique utilizing microreactors to precisely control reaction parameters such as temperature, stoichiometry, and reaction time, thereby optimizing the yield of the mono-protected product.[4]
Data Presentation: Comparison of Methodologies
The following table summarizes the quantitative data for different methodologies for the selective mono-Boc protection of diamines, with a focus on trans-1,4-cyclohexanediamine where specific data is available.
| Methodology | Diamine Equivalent | (Boc)₂O Equivalent | Acid/Reagent Equivalent | Solvent | Reaction Time | Temperature | Yield of Mono-Boc Product | Reference(s) |
| Excess Diamine | 3.6 | 1.0 | N/A | Methanol | 16 h | 0 °C to RT | 86% | [5] |
| Mono-Protonation (in situ HCl) | 1.0 | 1.0 | 1.0 (Me₃SiCl) | Methanol | 1 h | 0 °C to RT | 66% (for 1,2-diamine) | [2] |
| Mono-Protonation (in situ HCl) | 1.0 | 1.0 | 1.0 (SOCl₂) | Methanol | Not specified | -20 °C to RT | 41% (for 1,2-diamine) | [2] |
| Mono-Protonation (HCl gas) | 1.0 | 1.0 - 1.5 | 1.0 (HCl gas) | Methanol/Water | 1 h | 0 °C to RT | 65-95% (various diamines) | [3] |
| Flow Chemistry (Piperazine) | 1.3 M solution | 0.8 | N/A | Methanol | 75 min residence | 30 °C | 45% | [4] |
Experimental Workflow: Mono-Protonation Strategy
The following diagram illustrates the general experimental workflow for the selective mono-Boc protection of trans-1,4-cyclohexanediamine using the mono-protonation strategy.
Experimental Protocols
Protocol 1: Excess Diamine Method
This protocol utilizes a surplus of trans-1,4-cyclohexanediamine to statistically favor the formation of the mono-protected product.[5]
Materials:
-
trans-1,4-Cyclohexanediamine (3.6 equiv.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv.)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve trans-1,4-cyclohexanediamine (3.6 equiv.) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (1.0 equiv.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Mono-Protonation using in situ HCl Generation
This protocol is a highly efficient method that avoids the need for a large excess of the diamine by selectively protecting one amine functionality.[2]
Materials:
-
trans-1,4-Cyclohexanediamine (1.0 equiv.)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv.)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
2 M Sodium hydroxide (NaOH) solution
-
Water (H₂O)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-1,4-cyclohexanediamine (1.0 equiv.) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add chlorotrimethylsilane (1.0 equiv.) dropwise to the cooled solution. Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ.
-
Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in methanol to the reaction mixture.
-
Stir the reaction at room temperature for 1 hour, monitoring by TLC.
-
Dilute the mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution.
-
Extract the product from the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mono-Boc protected product.
Concluding Remarks
The selective mono-Boc protection of trans-1,4-cyclohexanediamine is a fundamental step in the synthesis of many complex molecules, particularly in the pharmaceutical industry.[6][7] The choice of methodology depends on factors such as scale, cost, and desired purity. While the excess diamine method is simple, the mono-protonation strategy offers a more atom-economical and scalable approach, often providing good to excellent yields without the need for extensive chromatographic purification.[3] Flow chemistry presents a cutting-edge alternative for process optimization and large-scale production.[4] These detailed protocols and comparative data serve as a valuable resource for researchers in the design and execution of their synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 5. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
Application Notes and Protocols: Trans-N-Boc-1,4-cyclohexanediamine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trans-N-Boc-1,4-cyclohexanediamine is a versatile bifunctional building block crucial in medicinal chemistry for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its rigid cyclohexane core imparts favorable conformational properties to drug candidates, while the orthogonally protected diamine functionality allows for selective and sequential chemical modifications. The Boc (tert-butyloxycarbonyl) protecting group on one of the amino groups enables regioselective reactions, making it an ideal starting material for constructing diverse molecular scaffolds.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of vasopressin V1a receptor antagonists, a promising class of therapeutic agents for neurological disorders.
Application: Synthesis of Vasopressin V1a Receptor Antagonists
The vasopressin V1a receptor is a G-protein coupled receptor (GPCR) that plays a significant role in regulating social behavior, anxiety, and mood. Consequently, V1a receptor antagonists are being actively investigated for the treatment of various neuropsychiatric conditions, including autism spectrum disorder and anxiety disorders. The trans-1,4-diaminocyclohexane scaffold is a common motif in many potent and selective V1a antagonists.
Structure-Activity Relationship (SAR) Studies
The following table summarizes the in vitro activity of a series of V1a receptor antagonists synthesized using a derivative of this compound. The data highlights the impact of various substituents on the binding affinity (Ki) and functional antagonism (IC50) at the human V1a receptor.
| Compound ID | R Group | V1a Ki (nM) | V1a Antagonist IC50 (nM) |
| 1 | 2-Chloro-5-methoxyphenyl | 5.6 | 12.3 |
| 2 | 2,5-Dichlorophenyl | 3.2 | 8.9 |
| 3 | 2-Chloro-5-(trifluoromethyl)phenyl | 2.1 | 5.4 |
| 4 | 2,5-Difluorophenyl | 8.9 | 15.6 |
| 5 | 2-Methyl-5-chlorophenyl | 4.8 | 10.2 |
Experimental Protocols
Synthesis of this compound
A standard procedure for the synthesis of the title compound is provided below.
Reaction Scheme:
Materials:
-
trans-1,4-Diaminocyclohexane
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H2O)
-
Brine
Procedure:
-
Dissolve trans-1,4-diaminocyclohexane in methanol at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate in methanol.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Synthesis of a V1a Receptor Antagonist Intermediate
This protocol describes the synthesis of a key intermediate for the preparation of V1a receptor antagonists.
Reaction Scheme:
Materials:
-
This compound
-
Substituted benzoyl chloride (R-COCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C and add the substituted benzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the intermediate amide.
Boc-Deprotection and Final Product Synthesis
Reaction Scheme:
Materials:
-
Intermediate Amide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Substituted isocyanate
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the intermediate amide in a mixture of trifluoroacetic acid and dichloromethane.
-
Stir the solution at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the resulting amine salt in dichloromethane and add diisopropylethylamine.
-
Add the substituted isocyanate and stir the mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by preparative HPLC.
Visualizations
Signaling Pathway of Vasopressin V1a Receptor
Caption: V1a Receptor Signaling Pathway.
Experimental Workflow for V1a Antagonist Synthesis
References
The Untapped Potential of trans-N-Boc-1,4-cyclohexanediamine in Asymmetric Synthesis: A Review of Current Knowledge
For researchers, scientists, and drug development professionals, the quest for novel chiral building blocks is paramount in the advancement of asymmetric synthesis. While trans-1,2-diaminocyclohexane derivatives have been extensively utilized as "privileged" ligands and auxiliaries, its constitutional isomer, trans-N-Boc-1,4-cyclohexanediamine, remains a largely unexplored entity in this domain. This document provides a comprehensive overview of the available information on this compound, including its synthesis and potential applications, while also highlighting the current gap in the scientific literature regarding its specific use in asymmetric catalysis.
Introduction
This compound is a diamine derivative featuring a cyclohexane backbone with amino groups at the 1 and 4 positions, where one amine is protected by a tert-butyloxycarbonyl (Boc) group.[1] This mono-protection strategy is crucial as it allows for selective functionalization of the free amine, making it a versatile intermediate in organic and pharmaceutical synthesis.[1] Its well-defined trans-stereochemistry suggests its potential as a chiral building block for the synthesis of molecules with specific three-dimensional arrangements, a critical aspect in drug design and development.[1]
Despite these promising characteristics, a thorough review of the scientific literature reveals a conspicuous absence of detailed studies and protocols employing this compound or its derivatives as chiral ligands or auxiliaries in asymmetric synthesis. The vast majority of research in this area has focused on the C2-symmetric trans-1,2-diaminocyclohexane scaffold, which has proven to be highly effective in a wide range of enantioselective transformations.
Synthesis of this compound
The synthesis of this compound is a straightforward procedure, typically involving the mono-protection of commercially available trans-1,4-diaminocyclohexane.
Experimental Protocol: Synthesis of tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate
A detailed protocol for the synthesis of this compound is provided below, adapted from established chemical literature.[2]
Materials:
-
trans-1,4-Diaminocyclohexane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve trans-1,4-diaminocyclohexane in methanol in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in methanol to the cooled diamine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain pure this compound.
Quantitative Data:
| Reactant | Molar Equivalent | Yield (%) |
| trans-1,4-Diaminocyclohexane | 3.6 | 86 |
| Di-tert-butyl dicarbonate | 1.0 |
Diagram of Synthetic Pathway
Caption: Synthetic route to this compound.
Potential Applications in Asymmetric Synthesis: A Theoretical Perspective
While concrete examples are lacking, the structural features of this compound suggest several potential avenues for its application in asymmetric synthesis.
-
Synthesis of Chiral Ligands: The free amino group can be functionalized to introduce phosphine, oxazoline, or other coordinating moieties. The resulting ligands, although not C2-symmetric, could be effective in metal-catalyzed asymmetric reactions. The cyclohexane backbone would provide a rigid scaffold to effectively transmit chiral information from the ligand to the catalytic center.
-
Chiral Auxiliaries: The molecule could be attached to a prochiral substrate, acting as a chiral auxiliary to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary could be cleaved and recovered.
-
Organocatalysis: The amino group, after further modification, could serve as the catalytic center in organocatalytic reactions, such as Michael additions or aldol reactions.
Diagram of Potential Ligand Synthesis Workflow
Caption: A hypothetical workflow for developing chiral catalysts.
The Dominance of the trans-1,2-Diaminocyclohexane Scaffold
The extensive body of literature on chiral diamines in asymmetric catalysis is overwhelmingly focused on derivatives of trans-1,2-diaminocyclohexane. This preference can be attributed to several factors:
-
C2-Symmetry: Many highly effective chiral ligands possess C2 symmetry, which reduces the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivities. The trans-1,2-disubstitution pattern readily lends itself to the construction of C2-symmetric ligands.
-
Chelation: The 1,2-disposition of the amino groups allows for the formation of stable five- or six-membered chelate rings with a metal center, a key feature for many successful catalysts.
-
Proven Track Record: A vast number of successful applications in a wide array of asymmetric transformations have established trans-1,2-diaminocyclohexane derivatives as a "privileged" scaffold, encouraging further research and development with this framework.
Conclusion and Future Outlook
This compound is a readily accessible and versatile building block with the potential for application in asymmetric synthesis. However, there is a clear and significant gap in the current scientific literature regarding its practical use in this field. The dominance of the trans-1,2-diaminocyclohexane isomer has likely overshadowed the exploration of its 1,4-counterpart.
For researchers and scientists in drug development and catalysis, this presents a unique opportunity. The synthesis of novel chiral ligands and auxiliaries derived from this compound could lead to the discovery of new and efficient catalytic systems for asymmetric transformations. The exploration of this untapped potential could open new avenues in the synthesis of enantiomerically pure compounds, contributing to the advancement of pharmaceutical and chemical sciences. Further research is warranted to bridge this knowledge gap and fully elucidate the capabilities of this intriguing chiral building block.
References
Troubleshooting & Optimization
troubleshooting low yield in mono-Boc protection of diamines.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mono-Boc protection of diamines.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of mono-Boc-protected diamines, with a focus on resolving low yields.
Problem: Low Yield of the Desired Mono-Boc-Protected Product
A low yield of the target mono-Boc-protected diamine is the most frequent challenge, often stemming from the formation of the di-protected byproduct or an incomplete reaction.
Possible Cause A: Over-reaction Leading to Di-Boc-Protected Diamine
The primary difficulty in this synthesis is often the formation of the di-Boc-protected byproduct, as the di-tert-butyl dicarbonate ((Boc)₂O) can react with both amino groups.[1]
-
Solution 1: Stoichiometric Control: Carefully control the molar ratio of (Boc)₂O to the diamine. Using a slight excess of the diamine can favor mono-protection.[1] Some flow chemistry methods have found optimal yields with substoichiometric amounts of (Boc)₂O (e.g., 0.8 equivalents).[2][3]
-
Solution 2: Slow Reagent Addition: A slow, dropwise addition of the (Boc)₂O solution over an extended period can help minimize the formation of the di-Boc product.[1]
-
Solution 3: Temperature Regulation: Conduct the reaction at a lower temperature (0 °C to room temperature). Higher temperatures can favor di-Boc formation.[4]
-
Solution 4: Monoprotonation of the Diamine: A highly effective strategy involves the addition of one equivalent of an acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to form the mono-salt of the diamine.[1][5][6][7] This protonates one amine group, rendering it unreactive towards (Boc)₂O.[1][5][6]
Possible Cause B: Incomplete Reaction
If the starting diamine is still present in significant amounts, the reaction may not have gone to completion.
-
Solution 1: Monitor Reaction Progress: Use thin-layer chromatography (TLC) or another suitable analytical technique to monitor the consumption of the starting material.
-
Solution 2: Consider a Catalyst: For certain substrates, a catalyst like iodine may be beneficial in driving the reaction to completion.[1][7]
Possible Cause C: Issues with Reagents or Solvents
The quality and choice of reagents and solvents can significantly impact the reaction outcome.
-
Solution 1: Use High-Purity Reagents: Ensure the diamine, (Boc)₂O, and solvents are of high purity and anhydrous where necessary.
-
Solution 2: Optimize Solvent Choice: The choice of solvent is critical. For instance, in flow chemistry applications, apolar solvents like dichloromethane or toluene led to precipitation, while methanol kept all components in solution.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most significant side reaction to avoid during mono-Boc protection of diamines?
A1: The most prevalent side reaction is the formation of the di-Boc-protected diamine, which lowers the yield of the desired mono-protected product and can complicate purification.[1]
Q2: How can I improve the selectivity for the mono-Boc product?
A2: Several methods can enhance selectivity:
-
Monoprotonation: Adding one equivalent of an acid like HCl to the diamine solution before adding (Boc)₂O is a highly effective method.[5][6] The resulting mono-salt has one free amino group that can react, while the other is protected as an ammonium salt.[5][6]
-
Stoichiometry: Using a slight excess of the diamine or a substoichiometric amount of (Boc)₂O can favor mono-protection.[1][2][3]
-
Slow Addition: A very slow, dropwise addition of the (Boc)₂O solution is also recommended.[1]
Q3: Is column chromatography suitable for purifying Boc-protected compounds?
A3: Yes, column chromatography on silica gel is a common and effective method for purifying mono-Boc-protected diamines.[1] While the Boc group is sensitive to strong acids, it is generally stable under the conditions of silica gel chromatography.[1] Basic alumina can also be used as the stationary phase.[1][7]
Q4: Can I use a base during the reaction?
A4: While a mild, non-nucleophilic base like sodium bicarbonate or triethylamine can be used, stronger bases should be avoided.[4] Strong bases can deprotonate the already formed mono-Boc product, increasing its nucleophilicity and promoting the formation of the di-Boc byproduct.[4]
Q5: What is a typical workup procedure for a mono-Boc protection reaction using the monoprotonation method?
A5: A general workup involves:
-
Concentrating the reaction mixture.
-
Adding water and washing with a solvent like diethyl ether to remove the di-Boc byproduct.
-
Adjusting the pH of the aqueous layer to >12 with a base like NaOH.
-
Extracting the mono-Boc-protected product into an organic solvent (e.g., dichloromethane).
-
Drying the combined organic layers and concentrating to obtain the final product.[1][8]
Data Presentation
Table 1: Yields of Mono-Boc-Protected Diamines Using the HCl Monoprotonation Method
| Diamine | Product | Yield (%) |
| Ethylenediamine | N-Boc-ethylenediamine | 87 |
| 1,3-Diaminopropane | N-Boc-1,3-diaminopropane | 75 |
| 1,4-Diaminobutane | N-Boc-1,4-diaminobutane | 65 |
| 1,5-Diaminopentane | N-Boc-1,5-diaminopentane | 74 |
| cis-1,4-Diaminocyclohexane | N-Boc-cis-1,4-diaminocyclohexane | 80 |
| N-Isopropylethylenediamine | N'-Boc-N-isopropylethylenediamine | 72 |
| N-Ethylethylenediamine | N'-Boc-N-ethylethylenediamine | 95 |
| (Data sourced from Lee et al., Synthetic Communications, 2007)[11] |
Table 2: Effect of (Boc)₂O Stoichiometry in Flow Chemistry
| Equivalents of (Boc)₂O | Yield of Mono-Boc-piperazine (%) |
| < 0.8 | Lower (predominantly unreacted diamine) |
| 0.8 | 45 (Maximum Yield) |
| > 0.8 | Lower (predominantly di-Boc product) |
| (Data sourced from Sigma-Aldrich, MRT - Mono-Boc-Protection of Diamines)[2][3] |
Experimental Protocols
Protocol 1: General Mono-Boc Protection using HCl Gas
This protocol is adapted from the work of Lee et al.[5][6][11]
-
Preparation of HCl/Methanol: In a fume hood, cool 150 mL of methanol to 0 °C in an ice bath. Bubble HCl gas (1 equivalent relative to the diamine) through the cooled methanol with stirring for 15 minutes.
-
Diamine Addition: Allow the HCl/methanol solution to warm to room temperature, then cool it back down to 0 °C. Carefully add the diamine (1 equivalent) to this solution.
-
Equilibration: Stir the mixture for 15 minutes at room temperature, then add 50 mL of water and continue stirring for another 30 minutes.
-
Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in 200 mL of methanol to the reaction mixture at room temperature over 10 minutes. Stir the resulting solution for 1 hour, monitoring by TLC.
-
Workup:
-
Concentrate the reaction mixture in vacuo.
-
Add water and wash with diethyl ether to remove any di-Boc byproduct.
-
Basify the aqueous layer to pH > 12 with a 2N NaOH solution.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the mono-Boc-protected diamine.
-
Protocol 2: Mono-Boc Protection using in situ Generated HCl from Me₃SiCl
This protocol is adapted from the work of Servín-Sánchez et al.[8][9][10]
-
Diamine Preparation: If starting from a salt (e.g., tartrate salt), treat with a base (e.g., 4N NaOH) to obtain the free diamine.
-
HCl Generation: Dissolve the free diamine (1 equivalent) in anhydrous methanol and cool to 0 °C in an ice bath.
-
Me₃SiCl Addition: Slowly add chlorotrimethylsilane (Me₃SiCl, 1 equivalent) dropwise to the cooled solution. A white precipitate may form.
-
Equilibration and Boc Addition: Allow the mixture to warm to room temperature. Add water (a small amount, e.g., 1 mL), followed by a solution of (Boc)₂O (1 equivalent) in methanol.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Workup:
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether to remove the di-Boc byproduct.
-
Adjust the pH of the aqueous layer to > 12 with 2N NaOH.
-
Extract the product into dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the mono-Boc-protected diamine.
-
Visualizations
Caption: Troubleshooting logic for low yield in mono-Boc synthesis.
Caption: General workflow for selective mono-Boc protection via monoprotonation.
References
- 1. benchchem.com [benchchem.com]
- 2. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 3. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bioorg.org [bioorg.org]
- 7. sciforum.net [sciforum.net]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. redalyc.org [redalyc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of trans-N-Boc-1,4-cyclohexanediamine
This guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of trans-N-Boc-1,4-cyclohexanediamine from byproducts, primarily the di-Boc protected species.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying mono-Boc-1,4-cyclohexanediamine?
The main difficulty arises from the similar polarities of the desired mono-Boc product, the di-Boc byproduct, and any unreacted trans-1,4-cyclohexanediamine starting material.[1] This similarity makes separation by standard chromatographic techniques challenging without proper optimization.[2]
Q2: What is the most effective general strategy for removing the di-Boc byproduct?
A crucial and highly effective method is an acid-base extraction.[1] This technique exploits the basicity of the remaining free amine on the mono-Boc product and the unreacted diamine. By acidifying the mixture, these basic compounds are protonated and become water-soluble salts, while the neutral di-Boc byproduct remains in the organic layer and can be washed away.[1][3] Subsequent basification of the aqueous layer regenerates the neutral mono-Boc product, allowing it to be extracted into a fresh organic solvent.[1][4]
Q3: Is the acid-labile N-Boc group stable during purification by silica gel column chromatography?
Yes, while the Boc group is sensitive to strong acids, it is generally stable under the conditions used for silica gel chromatography.[1] Column chromatography is a viable and commonly used method for purifying mono-Boc protected diamines.[1][5] To ensure the stability of the Boc group, it is important to use a suitable, non-acidic solvent system.[1] As an alternative, basic alumina can also be used as the stationary phase.[1]
Q4: How can I minimize the formation of the di-Boc byproduct during the initial reaction to simplify purification?
To favor mono-protection and reduce the formation of the di-Boc byproduct, one of the amine groups can be selectively "blocked" by protonation. This is often achieved by adding one equivalent of an acid source, such as hydrogen chloride (HCl) gas, or an in-situ source like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂), to the diamine before adding the Boc anhydride ((Boc)₂O).[1][2][4][6] This forms the mono-hydrochloride salt of the diamine, leaving only one free amine group available to react with the (Boc)₂O.[1][6]
Troubleshooting Guide
Problem: My post-reaction TLC shows three spots: one at the baseline, one mid-range, and one near the solvent front.
-
Possible Cause: These spots likely correspond to the highly polar unreacted diamine (baseline), the desired mono-Boc product (mid-range), and the less polar di-Boc byproduct (high Rf, near the solvent front).
-
Solution: This mixture is ideal for purification via acid-base extraction to remove the di-Boc byproduct, followed by column chromatography to separate the mono-Boc product from the unreacted diamine if necessary.
Problem: The primary product of my reaction is the di-Boc species, with a very low yield of the mono-Boc product.
-
Possible Cause: The reaction conditions may be favoring di-protection. This can happen if more than one equivalent of (Boc)₂O was used, or if the (Boc)₂O was added too quickly, creating localized areas of high concentration.
-
Solution 1: Employ the mono-protonation strategy by adding one equivalent of an HCl source (e.g., Me₃SiCl in methanol) to the diamine before the slow, dropwise addition of one equivalent of (Boc)₂O.[2][4]
-
Solution 2: Use a large excess of the diamine (e.g., 3-4 equivalents).[7] While this makes the purification from the starting material more critical, it significantly disfavors the formation of the di-Boc product.
Problem: After performing an acid-base extraction, my product is still contaminated with the di-Boc byproduct.
-
Possible Cause 1: The acidification step was incomplete, leaving some of the basic mono-Boc product in the organic layer with the di-Boc byproduct.
-
Solution 1: Ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate all free amines. Use a pH meter or pH paper for verification.
-
Possible Cause 2: The organic washes to remove the di-Boc byproduct were not thorough enough.
-
Solution 2: Increase the number of washes of the acidic aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).[1][4] Perform at least 2-3 washes to effectively remove the neutral di-Boc species.[4]
Problem: My final product appears as an oil, but the literature reports it as a solid.
-
Possible Cause: The product may contain residual solvent or minor impurities that are preventing crystallization.
-
Solution: Ensure the product is thoroughly dried under high vacuum. If it remains an oil, attempt to purify it further by column chromatography or induce crystallization by trituration with a non-polar solvent like hexanes.
Data Presentation
Table 1: Comparison of Mono-Boc Protection Methodologies & Yields
| Method | Diamine | Acid Source (1 eq.) | (Boc)₂O (eq.) | Yield of Mono-Boc Product | Reference |
| Mono-protonation | (1R,2R)-cyclohexane-1,2-diamine | Me₃SiCl | 1.0 | 66% | [2][4] |
| Mono-protonation | Ethylenediamine | HCl gas | 1.0 | 87% | [8][9] |
| Mono-protonation | 1,3-Diaminopropane | HCl gas | 1.0 | 75% | [9] |
| Excess Diamine | trans-1,4-cyclohexanediamine | None | 1.0 (based on Boc₂O) | 86% | [7] |
| Catalytic | Bispidine | Trifluoroacetic Acid | 1.0 | 55% | [3] |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate the neutral di-Boc byproduct from the basic mono-Boc product and unreacted diamine.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.
-
Acidification: Transfer the solution to a separatory funnel and add 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. Continue adding acid until the aqueous layer is confirmed to be acidic (pH 1-2) using pH paper.
-
Separation of Di-Boc: Allow the layers to separate. The protonated mono-Boc product and unreacted diamine will be in the aqueous layer. The neutral di-Boc byproduct will remain in the organic layer. Drain the aqueous layer into a clean flask.
-
Organic Wash: Wash the acidic aqueous layer with fresh portions of the organic solvent (2-3 times) to remove any residual di-Boc byproduct.[1][4] Combine all organic layers for disposal or recovery of the di-Boc species if desired.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the solution becomes strongly basic (pH > 12).[1][4] This deprotonates the desired product.
-
Product Extraction: Extract the basified aqueous layer with several portions of an organic solvent (e.g., dichloromethane).[1][4]
-
Drying and Concentration: Combine the organic extracts containing the purified mono-Boc product. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[1]
Protocol 2: Purification via Silica Gel Column Chromatography
This method is used to separate compounds based on polarity. It is effective for removing unreacted diamine or trace impurities after an acid-base extraction.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system). A common starting eluent for this separation is a mixture of dichloromethane and methanol (e.g., 95:5 v/v).[7]
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin passing the eluent through the column, collecting fractions. The less polar di-Boc byproduct will elute first, followed by the desired mono-Boc product. The highly polar unreacted diamine will be strongly retained on the silica gel.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) with a suitable stain (e.g., ninhydrin to visualize the free amine).[7]
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the purification of mono-Boc-1,4-cyclohexanediamine via acid-base extraction.
Caption: Decision tree for troubleshooting common issues in mono-Boc-diamine synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. redalyc.org [redalyc.org]
- 3. sciforum.net [sciforum.net]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 6. bioorg.org [bioorg.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Selective Boc Protection
Welcome to the Technical Support Center for selective tert-butoxycarbonyl (Boc) protection of amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in a Boc protection reaction?
A1: The primary role of a base in a Boc protection reaction is to neutralize the protonated amine intermediate that forms after the initial nucleophilic attack on the di-tert-butyl dicarbonate ((Boc)₂O). This neutralization step regenerates the free amine, allowing the reaction to proceed to completion. The choice of base can also significantly influence the reaction rate and selectivity.[1][2]
Q2: How can I achieve selective mono-Boc protection of a primary amine in the presence of a secondary amine?
A2: Achieving selective mono-protection of a primary amine is possible due to its generally higher nucleophilicity and lower steric hindrance compared to a secondary amine.[3] To favor mono-protection of the primary amine, you can:
-
Control Stoichiometry: Use a stoichiometric amount (1.0-1.1 equivalents) of (Boc)₂O.[4]
-
Choose a Milder Base: A milder base like sodium bicarbonate can favor the more nucleophilic primary amine.[1]
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can enhance selectivity.[4]
-
Solvent Selection: Protic solvents like methanol can sometimes enhance the rate of Boc protection for the primary amine.[5]
Q3: My Boc protection reaction is slow or incomplete. What are the common causes and how can I address this?
A3: Several factors can contribute to a sluggish Boc protection reaction:
-
Low Nucleophilicity of the Amine: Aromatic or sterically hindered amines are less nucleophilic and react more slowly with (Boc)₂O.[6]
-
Poor Solubility: If the starting amine has poor solubility in the reaction solvent, the reaction rate will be slow. This is a common issue with amino acids.[6][7]
-
Solution: For amino acids, using a mixture of water and a water-miscible organic solvent like dioxane or THF with a base such as sodium hydroxide or sodium bicarbonate can improve solubility.[5]
-
-
Steric Hindrance: Highly sterically hindered amines will react more slowly.[6]
-
Solution: In such cases, using a strong, non-nucleophilic base like NaH or NaHMDS to deprotonate the amine before adding (Boc)₂O may be necessary.[6]
-
Q4: I am observing the formation of a di-Boc protected primary amine. How can I prevent this side reaction?
A4: The formation of a di-Boc protected amine is a common side reaction, especially with highly reactive, non-sterically hindered primary amines.[4] To minimize this:
-
Limit (Boc)₂O Stoichiometry: Use no more than 1.0-1.1 equivalents of (Boc)₂O.[4]
-
Avoid Highly Active Catalysts: Catalysts like DMAP can accelerate the reaction to the point where di-protection becomes significant.[4] Consider running the reaction without a catalyst or using a less active one.
-
Control Temperature: Lowering the reaction temperature to 0 °C or below can help control the reaction rate and improve selectivity for mono-protection.[4]
-
Solvent Choice: Using a less polar solvent can sometimes reduce the reaction rate and favor mono-protection.[4]
Q5: How can I selectively protect one primary amine in a symmetric diamine?
A5: For symmetric diamines, a common strategy is to use selective protonation. By adding one equivalent of an acid (e.g., HCl or TFA), one of the amine groups becomes protonated and non-nucleophilic, allowing for the selective Boc-protection of the other free amine.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | - Low nucleophilicity of the amine (e.g., aromatic amine).[6]- Steric hindrance around the amine.[6]- Poor solubility of the starting material.[6][7]- Inadequate reaction time or temperature. | - Increase reaction temperature (40-55°C).[6]- Add a catalytic amount of DMAP (use with caution).[6]- For poorly soluble starting materials like amino acids, use aqueous basic conditions (e.g., water/dioxane, NaOH).[5]- Increase reaction time and monitor by TLC or LC-MS. |
| Formation of Di-Boc Byproduct | - Excess (Boc)₂O used.- Highly reactive primary amine.- Use of a highly active catalyst (e.g., DMAP).[4] | - Use a stoichiometric amount (1.0-1.1 equivalents) of (Boc)₂O.[4]- Lower the reaction temperature to 0 °C or below.[4]- Omit the catalyst or use a less active one.[4]- Use a less polar solvent to reduce the reaction rate.[4] |
| Lack of Selectivity (e.g., in polyamines) | - Similar reactivity of different amine groups. | - Carefully control the stoichiometry of (Boc)₂O.[3]- Lower the reaction temperature to exploit subtle differences in nucleophilicity.- For selective protection of a primary amine in the presence of a secondary amine, use a mild base like NaHCO₃.[1] |
| Formation of Urea or Isocyanate Byproducts | - Often observed when using DMAP with primary amines, particularly at lower temperatures for isocyanate formation.[4] | - Avoid the use of DMAP if these byproducts are observed.[4]- Consider catalyst-free conditions or an alternative catalyst. |
| Reaction with other functional groups (e.g., hydroxyl groups) | - Use of a strong base or catalyst that can deprotonate other nucleophilic groups. | - Use a milder base like sodium bicarbonate.[5]- Perform the reaction in a non-polar solvent at room temperature to disfavor reaction with other nucleophiles.[5]- Catalyst-free protection in water can be a clean method for selective N-protection of amino alcohols.[5] |
Data on Reaction Conditions
The choice of reaction parameters can significantly influence the selectivity and yield of Boc protection.
Table 1: Effect of Base on the Mono-Boc Protection of a Diamine [5]
| Entry | Diamine Substrate | (Boc)₂O (equiv.) | Base (equiv.) | Solvent | Time (h) | Mono-Boc Product Yield (%) | Di-Boc Product Yield (%) |
| 1 | 1,4-Diaminobutane | 1.1 | TEA (1.2) | DCM | 2 | 75 | 15 |
| 2 | 1,4-Diaminobutane | 1.1 | NaHCO₃ (2.0) | Dioxane/H₂O | 6 | 88 | 5 |
| 3 | 1,4-Diaminobutane | 1.1 | None | Methanol | 12 | 82 | 8 |
Table 2: Influence of Solvent on the Boc Protection of Aniline [5][6]
| Entry | Aniline Substrate | (Boc)₂O (equiv.) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | 1.1 | TEA (1.2) | DCM | 8 | 65 |
| 2 | Aniline | 1.1 | None | Methanol | 1 | >95 |
| 3 | p-Toluidine | 1.1 | None | CDCl₃ | ~70h for completion | - |
| 4 | p-Toluidine | 1.1 | None | CD₃OD | ~1h for completion | - |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine [8]
-
Dissolution: Dissolve the primary amine (1.0 equiv) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (2.0 equiv) to the solution and stir until dissolved.
-
Boc₂O Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (1.1 equiv) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Selective Mono-Boc Protection of a Symmetric Diamine [4]
-
Dissolution: Dissolve the diamine (1 mmol) in anhydrous methanol at 0 °C.
-
Salt Formation: Slowly add one equivalent of a solution of HCl in dioxane or TFA to the stirred solution. Allow the mixture to stir at room temperature for 30 minutes to form the mono-hydrochloride salt.
-
Boc₂O Addition: Add (Boc)₂O (1 mmol, 1 equiv.) dissolved in methanol.
-
Reaction: Stir the reaction at room temperature for 1 hour.
-
Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted (Boc)₂O. Extract the mono-Boc protected diamine with dichloromethane. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to obtain the pure product.[4]
Visual Guides
Caption: A logical workflow for troubleshooting common issues in Boc protection reactions.
Caption: Decision tree for selecting a strategy for selective Boc protection.
References
Technical Support Center: Synthesis of trans-N-Boc-1,4-cyclohexanediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-N-Boc-1,4-cyclohexanediamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the mono-Boc protection of trans-1,4-diaminocyclohexane using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically carried out in a suitable solvent like methanol at a controlled temperature.[1][2]
Q2: What are the primary impurities I should be aware of in this synthesis?
A2: The primary impurities include:
-
Di-Boc protected trans-1,4-cyclohexanediamine: Formed when both amino groups of the starting material react with (Boc)₂O.
-
Unreacted trans-1,4-diaminocyclohexane: The starting material that did not react.
-
Cis-1,4-diaminocyclohexane and its Boc-protected derivatives: If the starting trans-1,4-diaminocyclohexane contains the cis-isomer.
-
Tert-butanol: A byproduct from the decomposition of (Boc)₂O, especially in the presence of moisture.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A common solvent system for TLC is a mixture of methanol and dichloromethane (e.g., 5:95 v/v). The product, this compound, can be visualized using a ninhydrin stain, which detects the free primary amine.[1]
Q4: Is the Boc protecting group stable during purification?
A4: The Boc group is sensitive to strong acids. While it is generally stable enough for purification by silica gel column chromatography, prolonged exposure to acidic conditions should be avoided.[3] Basic alumina can also be considered as an alternative stationary phase to mitigate the risk of deprotection.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-Boc Product
Q: My reaction is resulting in a low yield of this compound. What are the possible causes and solutions?
A: Low yield is a common issue and can be attributed to several factors:
-
Probable Cause: Over-protection leading to the formation of the di-Boc byproduct.
-
Solution: Carefully control the stoichiometry of the reagents. Using a slight excess of the diamine starting material can favor mono-protection. Alternatively, some highly selective methods utilize a 1:1 molar ratio of the diamine to (Boc)₂O, often with slow, dropwise addition of the (Boc)₂O solution.[3][4]
-
-
Probable Cause: Incomplete reaction.
-
Solution: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, a moderate increase in temperature or the addition of a catalyst like iodine may be considered, though this should be done cautiously to avoid side reactions.[5]
-
-
Probable Cause: Sub-optimal reaction conditions.
-
Solution: The choice of solvent and temperature can influence the reaction rate and selectivity. Methanol is a commonly used solvent.[1] Running the reaction at a lower temperature (e.g., 0 °C) can sometimes improve selectivity for the mono-protected product by slowing down the rate of the second protection step.[3]
-
Issue 2: Presence of Significant Amounts of Di-Boc Impurity
Q: I am observing a significant amount of the di-Boc protected impurity in my product mixture. How can I minimize its formation?
A: Minimizing the di-Boc impurity is crucial for obtaining a high yield of the desired product.
-
Probable Cause: Incorrect stoichiometry.
-
Solution: The most critical factor is the molar ratio of trans-1,4-diaminocyclohexane to (Boc)₂O. To favor mono-protection, it is generally recommended to use an excess of the diamine. A common strategy involves the slow, dropwise addition of a solution of (Boc)₂O to a solution of the diamine.[4]
-
-
Probable Cause: Reaction temperature is too high.
-
Solution: Conducting the reaction at a lower temperature (e.g., 0 °C) can enhance the kinetic selectivity for the mono-Boc product over the di-Boc product.[3]
-
-
Probable Cause: Use of a highly active catalyst.
-
Solution: While catalysts are sometimes used, a highly active catalyst may accelerate the formation of the di-Boc product. If you are using a catalyst and observing significant di-protection, consider reducing the catalyst loading or switching to a less active one.[3] A catalyst-free approach is often sufficient for this reaction.[3]
-
Issue 3: Difficulty in Purifying the Product
Q: I am having trouble separating the mono-Boc product from the starting material and the di-Boc impurity. What purification strategies can I use?
A: Purification can be challenging due to the similar nature of the desired product and the main impurities.
-
Probable Cause: Similar polarity of the compounds.
-
Solution 1: Acid-Base Extraction: An effective method to separate the mono-Boc product from the unreacted diamine and the di-Boc impurity is through acid-base extraction. The unreacted diamine, being basic, can be removed by washing the organic layer with an acidic solution. The mono-Boc product has a free amine and can also be manipulated by pH adjustments. The di-Boc product, lacking a basic amine, will remain in the organic layer during an acidic wash.[3]
-
Solution 2: Column Chromatography: Silica gel column chromatography can be used for purification. A gradient elution with a solvent system such as dichloromethane and methanol is often effective. It is important to use a solvent system that provides good separation between the spots on a TLC plate before attempting column chromatography.[6] To avoid potential deprotection on silica, the chromatography should be performed efficiently, and the use of a non-acidic eluent system is recommended.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Impurity Profile (Representative Data)
| Parameter | Condition | Expected Impact on Di-Boc Formation | Expected Impact on Unreacted Diamine |
| Stoichiometry ((Boc)₂O : Diamine) | 1:1 (slow addition) | Moderate | Low |
| > 1.1:1 | High | Very Low | |
| 1: >1.1 | Low | High | |
| Temperature | 0 °C | Lower | Higher (slower reaction) |
| Room Temperature | Moderate | Lower | |
| > 40 °C | Higher | Very Low | |
| (Boc)₂O Addition | Dropwise | Lower | Moderate |
| All at once | Higher | Lower |
Note: This table provides expected trends based on general principles of selective mono-protection of diamines. Actual quantitative results may vary based on specific experimental conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To synthesize this compound with high purity.
Materials:
-
trans-1,4-Diaminocyclohexane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [1]
-
In a round-bottom flask, dissolve trans-1,4-diaminocyclohexane (e.g., 3.6 equivalents) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol to the cooled diamine solution over a period of 30-60 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC (e.g., 5% MeOH in DCM, visualized with ninhydrin).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
To the residue, add deionized water and extract the product with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with brine solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Formation pathways of the desired product and common impurities.
References
Navigating the Synthesis Scale-Up of trans-N-Boc-1,4-cyclohexanediamine: A Technical Support Guide
For researchers, chemists, and drug development professionals embarking on the large-scale production of trans-N-Boc-1,4-cyclohexanediamine, the transition from laboratory to pilot or industrial scale presents a unique set of challenges. This technical support center provides in-depth troubleshooting guidance and frequently asked questions to address common issues encountered during the synthesis, purification, and handling of this critical pharmaceutical intermediate.
Troubleshooting Guide
This guide is designed to help users diagnose and resolve common problems that can arise during the scale-up of this compound production.
| Problem ID | Observed Issue | Potential Root Cause(s) | Suggested Corrective and Preventive Actions |
| TSG-001 | Low Yield of Mono-Boc Product | 1. Incomplete reaction.[1] 2. Formation of di-Boc-protected byproduct.[1][2] 3. Product loss during aqueous work-up. | 1. Ensure stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O) is appropriate (typically 1.0-1.2 equivalents). Monitor reaction completion by TLC or LC-MS. Consider increasing reaction time or temperature moderately. 2. Implement slow, controlled addition of (Boc)₂O.[1] Consider using a strategy where one amine group is temporarily protected with an acid (e.g., in-situ HCl generation).[1] 3. Minimize the volume of aqueous washes. Perform back-extraction of the aqueous layers with the organic solvent. |
| TSG-002 | High Levels of Di-Boc Byproduct | 1. Excessive (Boc)₂O used. 2. Rapid addition of (Boc)₂O at scale. 3. Inefficient mixing leading to localized high concentrations of (Boc)₂O. | 1. Carefully control the stoichiometry of (Boc)₂O to near 1.0 equivalent.[1] 2. Utilize a syringe pump or a controlled addition funnel for slow, subsurface addition of the (Boc)₂O solution. 3. Ensure adequate agitation and mixing throughout the reaction vessel. |
| TSG-003 | Reaction Stalls or is Sluggish | 1. Poor solubility of trans-1,4-cyclohexanediamine. 2. Insufficient base or use of a weak base.[1] 3. Low reaction temperature. | 1. Select an appropriate solvent system where the starting material is soluble (e.g., methanol, THF, or a mixture with water).[3] 2. Ensure an adequate amount of a suitable base is used to neutralize the generated acid. 3. While the reaction is often performed at room temperature, gentle heating (e.g., to 40°C) may be required. |
| TSG-004 | Difficulties in Product Isolation and Purification | 1. Similar polarity of mono-Boc, di-Boc, and starting diamine. 2. Product oiling out instead of crystallizing. 3. Emulsion formation during extraction. | 1. Employ an acid-base extraction work-up. The mono-Boc product and unreacted diamine can be separated from the di-Boc byproduct by extraction into an acidic aqueous phase.[1] 2. Experiment with different anti-solvents for crystallization. Ensure the product is sufficiently pure before attempting crystallization. 3. Add brine to the aqueous layer to break emulsions. |
| TSG-005 | Exothermic Reaction Leading to Poor Control | 1. Rapid, uncontrolled addition of (Boc)₂O. 2. Inadequate cooling capacity of the reactor. | 1. Slow, controlled addition of (Boc)₂O is critical. 2. Ensure the reactor's cooling system is sufficient for the scale of the reaction. Consider starting the reaction at a lower temperature to manage the exotherm. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when scaling up the mono-Boc protection of trans-1,4-cyclohexanediamine?
The main challenge is selectively protecting only one of the two amine groups.[2] On a larger scale, controlling the stoichiometry and reaction conditions to minimize the formation of the di-Boc-protected byproduct is critical.
Q2: How can I minimize the formation of the di-Boc byproduct?
Several strategies can be employed:
-
Stoichiometry Control: Use a molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to the diamine that is close to 1:1.[1]
-
Slow Addition: A very slow, dropwise addition of the (Boc)₂O solution into the diamine solution is highly recommended.[1]
-
Temporary Acid Protection: One of the most effective methods is to add one equivalent of an acid, like hydrochloric acid, to form the mono-hydrochloride salt of the diamine. This protonates one amine group, rendering it unreactive towards (Boc)₂O.[1]
Q3: What is a suitable solvent for this reaction at scale?
Methanol is a commonly used solvent as it effectively dissolves the starting diamine.[3] Other options include tetrahydrofuran (THF), acetonitrile, or a mixture of an organic solvent and water.
Q4: Is a base necessary for this reaction?
While the reaction can proceed without an added base, using a base like sodium hydroxide or triethylamine is common to neutralize the acidic byproducts and drive the reaction to completion, especially if the amine is not very nucleophilic.[1]
Q5: How should the reaction be monitored for completion?
Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective methods for monitoring the disappearance of the starting diamine and the formation of the mono-Boc and di-Boc products.
Q6: What is the recommended work-up and purification procedure at scale?
An acid-base extraction is a highly effective purification method. The reaction mixture can be acidified, which protonates the desired mono-Boc product and any unreacted diamine, allowing them to be extracted into the aqueous layer. The neutral di-Boc byproduct remains in the organic layer and can be separated. Subsequently, the aqueous layer is basified, and the mono-Boc product is extracted with an organic solvent.[1]
Q7: Are there any safety concerns to be aware of during scale-up?
The reaction of (Boc)₂O with amines can be exothermic. Therefore, controlled addition of the reagent and adequate cooling of the reactor are crucial to prevent a runaway reaction. Always consult the Safety Data Sheets (SDS) for all reagents and perform a proper risk assessment before proceeding.
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a representative lab-scale procedure.
Materials:
-
trans-1,4-Cyclohexanediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-1,4-cyclohexanediamine (1.0 eq) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in methanol to the cooled diamine solution over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[3]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Key Considerations for Scale-Up
When scaling up the above protocol, the following modifications and considerations are crucial:
-
Reactor Setup: Use a jacketed reactor with overhead stirring and a temperature probe to ensure efficient mixing and temperature control.
-
Reagent Addition: Utilize a programmable pump for the slow and controlled addition of the (Boc)₂O solution. Subsurface addition is recommended to improve dispersion.
-
Work-up: For large-scale extractions, use a liquid-liquid extractor or perform the extractions in the reactor if it is equipped for phase separation.
-
Purification: At a larger scale, column chromatography can be impractical. Focus on optimizing the reaction conditions to achieve high purity directly or develop a robust crystallization method for purification.
Visualizing the Process
Experimental Workflow for Scale-Up
Caption: Scale-up workflow for this compound synthesis.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for production issues.
References
Technical Support Center: Purification of Mono-Boc Protected Diamines via Acid-Base Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of mono-Boc protected diamines using acid-base extraction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Mono-Boc Product After Extraction | Incomplete initial Boc protection reaction. | Before extraction, ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction is incomplete, consider increasing the reaction time or temperature moderately.[1][2] |
| The Boc group may have been cleaved during the acidic wash. | The Boc group is sensitive to strong acids.[1] Avoid prolonged exposure to acidic conditions during the extraction.[3] Use a dilute acid (e.g., 1M or 2M HCl) and perform the extraction promptly.[3] | |
| The pH of the aqueous layer was not sufficiently basic during the final extraction step. | Ensure the pH of the aqueous layer is greater than 12 to fully deprotonate the mono-Boc protected diamine, allowing for its efficient extraction into the organic solvent.[1][2] | |
| Insufficient extraction from the aqueous layer. | Perform multiple extractions (e.g., 3-5 times) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate to maximize the recovery of the product.[2][3] | |
| Presence of Di-Boc Protected Diamine in the Final Product | The initial acidic wash was not effective at removing the di-Boc byproduct. | The di-Boc product is neutral and should remain in the organic layer during the acidic wash. Ensure thorough mixing and separation of the layers. Washing the aqueous layer with a non-polar solvent like diethyl ether can help remove residual di-Boc product.[1][2] |
| Stoichiometry of the Boc protection reaction favored di-protection. | Carefully control the stoichiometry during the protection reaction, typically using a 1:1 molar ratio of diamine to (Boc)₂O.[1][4] | |
| Presence of Unreacted Diamine in the Final Product | Incomplete separation during the initial acidic extraction. | Both the unreacted diamine and the mono-Boc protected product are protonated and move to the aqueous layer during the acidic wash. Subsequent basification and extraction should separate the mono-Boc product from any remaining starting material based on their differing partition coefficients, though some contamination may occur. Further purification by column chromatography may be necessary.[1] |
| Emulsion Formation During Extraction | High concentration of salts or amphiphilic nature of the product. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Messy NMR Spectrum of the Purified Product | Presence of residual solvents or byproducts. | Ensure the product is thoroughly dried under vacuum to remove any residual organic solvents. If impurities are still present, consider purification by column chromatography.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is acid-base extraction a suitable method for purifying mono-Boc protected diamines?
A1: Acid-base extraction is highly effective because it exploits the difference in basicity between the mono-Boc protected diamine, the di-Boc protected diamine, and the unreacted diamine. The free amino group of the mono-Boc product and both amino groups of the unreacted diamine can be protonated in an acidic aqueous solution, making them water-soluble. The di-Boc protected diamine, lacking a basic amino group, remains in the organic layer and can be washed away. Subsequently, raising the pH of the aqueous layer deprotonates the desired mono-Boc product, allowing it to be extracted into a fresh organic layer.[1]
Q2: What is the optimal pH for each step of the acid-base extraction?
A2: For the initial acidic wash to remove the di-Boc byproduct, a pH of approximately 2-3 is generally effective.[3] For the subsequent extraction of the mono-Boc protected product from the aqueous layer, the pH should be adjusted to >12 with a base like NaOH to ensure complete deprotonation.[1][2]
Q3: Can the Boc group be cleaved during the acidic wash step?
A3: Yes, the Boc group is known to be acid-labile.[3][5] Prolonged exposure to strongly acidic conditions can lead to the cleavage of the Boc protecting group, resulting in a lower yield of the desired product. It is crucial to perform the acidic wash promptly and avoid using highly concentrated acids.[3]
Q4: Is column chromatography a viable alternative for purification?
A4: Yes, column chromatography on silica gel is a common and effective method for purifying mono-Boc protected diamines. While the Boc group is sensitive to acid, it is generally stable under the conditions of silica gel chromatography. Basic alumina can also be used as the stationary phase to avoid any potential acidity issues.[1]
Q5: What should I do if my mono-Boc protected diamine has low solubility in standard organic solvents?
A5: Some mono-Boc protected diamines, especially those with polar functional groups or a zwitterionic character, may exhibit poor solubility in common organic solvents. In such cases, trying a broader range of solvents or solvent mixtures is recommended. For extraction, a more polar solvent system like 3:1 chloroform/isopropanol might be effective.[6]
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purifying Mono-Boc Protected Diamines
This protocol outlines a general procedure for the purification of a crude reaction mixture containing mono-Boc protected diamine, di-Boc protected diamine, and unreacted diamine.
-
Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash : Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl). Shake the funnel gently to mix the layers. Allow the layers to separate. The protonated mono-Boc protected diamine and unreacted diamine will move to the aqueous layer. The di-Boc protected diamine will remain in the organic layer.
-
Separation : Drain the lower aqueous layer into a clean flask. Discard the organic layer containing the di-Boc byproduct.
-
Basification : Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is >12.[1][2]
-
Extraction of Mono-Boc Product : Transfer the basic aqueous solution back to the separatory funnel. Add a fresh portion of organic solvent (e.g., DCM). Shake to extract the deprotonated mono-Boc protected diamine into the organic layer.
-
Combine and Dry : Repeat the extraction at least three times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified mono-Boc protected diamine.[2]
Protocol 2: In Situ HCl Generation for Mono-Boc Protection and Subsequent Workup
This method is for the selective mono-Boc protection of a diamine, followed by an acid-base extraction workup.[2][7]
-
Reaction Setup : In a round-bottom flask under an inert atmosphere, dissolve the diamine (1.0 equiv) in anhydrous methanol and cool the solution to 0 °C.[2]
-
In Situ HCl Generation : Slowly add chlorotrimethylsilane (Me₃SiCl) (1.0 equiv) dropwise. This reacts with methanol to generate HCl in situ, protonating one amine group.[2]
-
Boc Protection : Allow the reaction to warm to room temperature and stir for 30 minutes. Add water, followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv) in methanol. Stir for 1-3 hours at room temperature.[2]
-
Workup - Acidic Wash : Dilute the reaction mixture with water. Wash the aqueous layer with diethyl ether to remove any unreacted (Boc)₂O and the di-Boc byproduct.[2]
-
Workup - Basification and Extraction : Adjust the pH of the aqueous layer to >12 with a NaOH solution. Extract the mono-Boc protected diamine with dichloromethane (multiple extractions).[2]
-
Isolation : Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.[2]
Data Presentation
Table 1: Yields of Mono-Boc Protected Diamines Using In Situ HCl Generation Method
| Diamine | Product | Yield (%) |
| (1R,2R)-Cyclohexane-1,2-diamine | tert-Butyl (1R,2R)-2-aminocyclohexylcarbamate | 66 |
| 1,2-Diaminopropane | tert-Butyl (2-aminopropyl)carbamate | 65 |
| 1,3-Diaminopropane | tert-Butyl (3-aminopropyl)carbamate | 75 |
| 1,4-Diaminobutane | tert-Butyl (4-aminobutyl)carbamate | 74 |
| 1,5-Diaminopentane | tert-Butyl (5-aminopentyl)carbamate | 87 |
| 1,6-Diaminohexane | tert-Butyl (6-aminohexyl)carbamate | 80 |
| 1,8-Diaminooctane | tert-Butyl (8-aminooctyl)carbamate | 72 |
(Data sourced from multiple studies and compiled for comparison)[7][8][9]
Visualizations
Caption: Workflow for acid-base extraction of mono-Boc protected diamines.
Caption: Troubleshooting logic for low yield in mono-Boc purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Boc Deprotection Strategies to Minimize Side Reactions
Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of tert-butyloxycarbonyl (Boc) group deprotection. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you select the optimal deprotection strategy and avoid unwanted side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during acidic Boc deprotection, and how can I prevent it?
A1: The most prevalent side reaction is the tert-butylation of nucleophilic residues within your molecule.[1][2] This occurs because the standard acidic cleavage of the Boc group generates a reactive tert-butyl cation.[1] This cation can then attack electron-rich functional groups such as the indole ring of tryptophan, the thioether of methionine, the thiol of cysteine, and the phenolic ring of tyrosine.[2][3]
To prevent this, the addition of "scavengers" to the reaction mixture is highly recommended.[1][2] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, effectively trapping the cation before it can cause unwanted alkylation.[2] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and 1,2-ethanedithiol (EDT).[1][4]
Q2: My substrate is sensitive to strong acids like TFA. What are some milder alternatives for Boc deprotection?
A2: For acid-sensitive substrates, several milder deprotection methods can be employed:
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane (DCM) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) with a hindered base like 2,6-lutidine offer effective alternatives to strong protic acids.[5][6]
-
Mildly Acidic/Non-Acidic Conditions: A solution of oxalyl chloride in methanol provides a mild and selective method for Boc cleavage at room temperature.[7] Aqueous phosphoric acid is another gentle option.[8]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a neutral solvent like boiling water can efficiently remove the Boc group without the need for any acid, offering a "green" chemistry approach.[9]
Q3: I am observing incomplete deprotection of the Boc group. What are the possible causes and solutions?
A3: Incomplete Boc deprotection can be due to several factors:
-
Insufficient Acid Strength or Concentration: The concentration of the acid may be too low for the specific substrate. You can try increasing the concentration of TFA or switching to a stronger acid system like 4M HCl in dioxane.[10]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction. In such cases, longer reaction times, gentle warming, or a stronger acid system may be necessary.[2]
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Most deprotections are carried out at room temperature, but gentle warming can sometimes be beneficial, though it may also increase the risk of side reactions.[10]
Q4: Can I selectively deprotect a Boc group in the presence of other acid-labile protecting groups?
A4: Selective deprotection can be challenging but is achievable. The key is to choose a method where the Boc group is significantly more labile than the other protecting groups. Milder deprotection methods, such as using ZnBr₂ or carefully controlled thermal conditions, can sometimes achieve this selectivity.[11] It is crucial to perform careful reaction monitoring (e.g., by TLC or LC-MS) to stop the reaction once the Boc group is cleaved to prevent the removal of other protecting groups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peak with +56 Da in mass spectrum | tert-butylation of a nucleophilic residue (e.g., Trp, Met, Cys, Tyr).[2] | Add a scavenger to the reaction mixture. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For tryptophan-containing compounds, adding 1,2-ethanedithiol (EDT) is particularly effective.[1][4] |
| Cleavage of other acid-sensitive groups | The deprotection conditions are too harsh for the substrate. | Switch to a milder deprotection method such as ZnBr₂ in DCM, oxalyl chloride in methanol, or thermal deprotection in boiling water.[7][9][11] |
| Low yield of deprotected product | Incomplete reaction due to steric hindrance, insufficient acid strength, or short reaction time.[2] | Increase the reaction time, consider gentle warming, or use a stronger acid system like 4M HCl in dioxane. For sterically hindered substrates, a more forcing method may be required, always in the presence of scavengers.[2] |
| Formation of trifluoroacetylated amine as a byproduct | Reaction of the newly deprotected amine with residual TFA, especially during subsequent coupling reactions. | After deprotection with TFA, ensure its complete removal by co-evaporation with a solvent like toluene. Alternatively, use a non-TFA deprotection method. |
Quantitative Data Summary
The choice of a Boc deprotection method and scavenger cocktail can significantly impact the yield of the desired product and the extent of side reactions. The following tables provide a summary of quantitative data for comparison.
Table 1: Comparison of Alternative Boc Deprotection Methods
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Advantages & Disadvantages |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | Advantages: Environmentally friendly, no acid required. Disadvantages: High temperature may not be suitable for all substrates.[9] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | Advantages: Mild conditions, tolerant of various functional groups. Disadvantages: Oxalyl chloride is corrosive and moisture-sensitive.[7] |
| Zinc Bromide (ZnBr₂) | Secondary Amines | ZnBr₂, DCM, RT | ~3 days | Good | Advantages: Mild Lewis acid conditions, can be selective for secondary amines. Disadvantages: Long reaction times may be required.[5] |
| TMSOTf/2,6-lutidine | General Amines | TMSOTf, 2,6-lutidine, DCM, 0 °C to RT | 0.5 - 2 h | High | Advantages: Very mild and effective for acid-sensitive substrates. Disadvantages: TMSOTf is corrosive and moisture-sensitive.[5] |
Table 2: Effectiveness of Scavenger Cocktails in Preventing tert-butylation
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K (TFA/phenol/water/thioanisole/EDT) | >98 | <2 |
Data is illustrative and based on a model peptide containing a C-terminal cysteine residue.[10]
Experimental Protocols & Workflows
Below are detailed methodologies for key alternative Boc deprotection experiments.
Protocol 1: Thermal Boc Deprotection in Boiling Water
This method is an environmentally friendly option that avoids the use of strong acids.[9]
Methodology:
-
Suspend the Boc-protected amine (1.0 mmol) in deionized water (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 15-60 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Caption: Workflow for thermal Boc deprotection in boiling water.
Protocol 2: Boc Deprotection using Oxalyl Chloride in Methanol
This method offers a mild and selective deprotection at room temperature.[7]
Methodology:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected substrate (1.0 equivalent) in anhydrous methanol.
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3.0 equivalents) dropwise to the solution.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Caption: Experimental workflow for Boc deprotection using oxalyl chloride.
Protocol 3: Boc Deprotection using TMSOTf and 2,6-Lutidine
This is a very mild method suitable for substrates with highly acid-sensitive functional groups.[5]
Methodology:
-
Dissolve the Boc-protected amine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
Add 2,6-lutidine (1.5 equivalents) to the solution.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Caption: Workflow for mild Boc deprotection using TMSOTf.
Logical Relationships
The selection of an appropriate Boc deprotection method is a critical decision in a synthetic workflow and depends on the properties of the substrate.
Caption: Decision tree for selecting a Boc deprotection method.
References
- 1. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Navigating Stereochemistry in Drug Design: A Comparative Guide to Cis- and Trans-N-Boc-1,4-Cyclohexanediamine
In the intricate landscape of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its pharmacological activity. For cyclic molecules such as cyclohexane derivatives, the spatial orientation of substituents gives rise to cis-trans isomerism, which can profoundly influence a drug candidate's efficacy, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of the cis and trans isomers of N-Boc-1,4-cyclohexanediamine, two pivotal building blocks in medicinal chemistry. While direct comparative biological data for these specific isomers is sparse in publicly available literature, this guide extrapolates from studies on related 1,4-diaminocyclohexane derivatives and fundamental principles of conformational analysis to offer valuable insights for researchers, scientists, and drug development professionals.
Conformational Landscape: The Structural Basis for Differential Activity
The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. The orientation of substituents in either axial or equatorial positions dictates the molecule's overall shape and how it interacts with biological targets.
-
Trans-N-Boc-1,4-cyclohexanediamine: In its most stable conformation, the trans isomer has both the amino and the N-Boc-amino groups in equatorial positions. This arrangement minimizes 1,3-diaxial interactions, resulting in a more rigid and energetically favorable structure. The equatorial positioning projects the functional groups away from the ring, making them readily available for interaction with a receptor's binding site.
-
Cis-N-Boc-1,4-cyclohexanediamine: The cis isomer exists as a conformational equilibrium between two chair forms, where one substituent is in an axial position and the other is equatorial. This leads to a less defined spatial orientation of the functional groups compared to the trans isomer. The axial substituent experiences greater steric hindrance, which can influence receptor binding and overall biological activity.
The distinct conformational preferences of the cis and trans isomers result in different spatial relationships between their pharmacophoric groups, which is a key factor in determining their interaction with specific biological targets.
Hypothetical Performance in a Drug Design Context
Based on findings from related 1,4-diaminocyclohexane derivatives used in the development of receptor antagonists and other therapeutic agents, we can construct a hypothetical comparison of the two isomers. It is crucial to note that these values are illustrative and would need to be confirmed by direct experimental evaluation. For instance, this compound has been utilized in the study of a V1A receptor antagonist[1]. Studies on dopamine receptor ligands have also shown that a trans configuration can lead to higher receptor affinity[2].
Table 1: Hypothetical Comparative Data for Cis- and this compound Derivatives in a Generic Receptor Binding Assay
| Parameter | Cis Isomer Derivative | Trans Isomer Derivative | Rationale for Hypothetical Difference |
| Receptor Binding Affinity (Ki) | 150 nM | 25 nM | The rigid, diequatorial conformation of the trans isomer often presents the pharmacophores in an optimal orientation for receptor binding, leading to higher affinity. |
| In vitro Efficacy (EC50) | 500 nM | 80 nM | Higher binding affinity of the trans isomer is expected to translate to greater potency in functional assays. |
| Aqueous Solubility | 1.2 mg/mL | 0.8 mg/mL | The less stable, more polar axial-equatorial conformation of the cis isomer may lead to slightly higher aqueous solubility. |
| Metabolic Stability (t½ in liver microsomes) | 45 min | 60 min | The more stable conformation of the trans isomer might be less susceptible to metabolic enzymes, leading to a longer half-life. |
Experimental Protocols for Comparative Evaluation
To empirically determine the pharmacological differences between the cis and trans isomers of N-Boc-1,4-cyclohexanediamine in a drug design project, a systematic experimental workflow should be followed.
1. Synthesis and Purification of Isomers:
-
Synthesis of N-Boc-trans-1,4-cyclohexanediamine: A common method involves the reaction of trans-1,4-diaminocyclohexane with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent like methanol at 0°C, followed by stirring at room temperature.
-
Synthesis of N-Boc-cis-1,4-cyclohexanediamine: A similar procedure would be followed starting from cis-1,4-diaminocyclohexane.
-
Purification: Both isomers should be purified to >98% purity using techniques like column chromatography or recrystallization. Purity should be confirmed by NMR and LC-MS.
2. In Vitro Biological Evaluation:
A crucial step is to compare the biological activity of the two isomers. A competitive radioligand binding assay is a standard method to determine the affinity of compounds for a specific receptor.
-
Objective: To determine the binding affinity (Ki) of the cis and trans isomers for a target receptor.
-
Materials:
-
Cell membranes expressing the target receptor.
-
A radiolabeled ligand known to bind to the receptor (e.g., [³H]-ligand).
-
Cis- and this compound derivatives.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand and cell membranes with varying concentrations of the unlabeled test compounds (cis and trans isomers).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Conclusion and Key Takeaways for Drug Designers
The stereochemical configuration of N-Boc-1,4-cyclohexanediamine is a critical parameter that can significantly impact its utility in drug design. While direct comparative data is limited, the principles of conformational analysis and evidence from related structures strongly suggest that:
-
The trans isomer is likely to exhibit higher affinity and potency for many biological targets due to its rigid, diequatorial conformation, which presents functional groups in a well-defined and accessible manner.
-
The cis isomer, being more flexible, may have different solubility and metabolic profiles , which could be advantageous in certain applications.
-
It is imperative to synthesize and evaluate both isomers early in the drug discovery process to fully understand the structure-activity relationship and select the optimal candidate for further development.
Regulatory agencies such as the FDA recommend the characterization and evaluation of individual stereoisomers of a new drug candidate[3][4]. Therefore, a thorough investigation of both cis and trans isomers of N-Boc-1,4-cyclohexanediamine derivatives is not only scientifically prudent but also a crucial step in the regulatory journey of a new therapeutic agent.
References
- 1. scbt.com [scbt.com]
- 2. Evaluation of cis- and trans-9- and 11-hydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridines as structurally rigid, selective D1 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Diamine Linkers in PROTACs: The Role of trans-N-Boc-1,4-cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis-Targeting Chimeras (PROTACs) are critically influenced by the chemical linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. This linker is not merely a spacer but an active component that modulates the formation and stability of the ternary complex, ultimately dictating the potency and pharmacokinetic properties of the PROTAC. Among the diverse array of linker architectures, diamines are a prevalent class of building blocks. This guide provides a comparative analysis of trans-N-Boc-1,4-cyclohexanediamine against other commonly employed diamine linkers, supported by illustrative experimental data and detailed methodologies for key evaluation assays.
Core Concepts in PROTAC Linker Design
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker's length, rigidity, and chemical composition are paramount in achieving a productive ternary complex. Diamine linkers, particularly mono-Boc protected diamines, are popular synthetic handles for constructing PROTACs due to their ready availability and versatile reactivity.[1]
The choice of diamine linker significantly impacts several key aspects of PROTAC performance:
-
Ternary Complex Formation and Stability: The linker must be of an optimal length and possess the right degree of flexibility to allow the target protein and E3 ligase to form a stable and productive complex.
-
Physicochemical Properties: The linker influences the PROTAC's solubility, cell permeability, and metabolic stability.[2]
-
Pharmacokinetics: The overall structure of the linker can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC.[3]
Comparison of Diamine Linker Types
Diamine linkers used in PROTACs can be broadly categorized based on their structure:
-
Flexible Linkers: Primarily composed of linear alkyl or polyethylene glycol (PEG) chains. They offer conformational flexibility, which can be advantageous in allowing the PROTAC to adopt multiple orientations to form a productive ternary complex.[4][5]
-
Rigid and Semi-Rigid Linkers: These incorporate cyclic structures such as piperazine, piperidine, or, in the case of our topic, a cyclohexane ring. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and improved metabolic stability.[4][5]
This compound falls into the category of a semi-rigid linker. The cyclohexane ring introduces conformational constraint compared to a linear alkyl chain, which can be beneficial for optimizing the geometry of the ternary complex. The trans configuration provides a well-defined spatial orientation of the two amine functionalities.
Data Presentation: Illustrative Performance of Different Linker Types
The following tables summarize representative data from various studies to highlight the impact of linker composition and rigidity on PROTAC performance. Note: This data is for illustrative purposes and is compiled from different studies targeting various proteins. A direct comparison of the absolute values is not meaningful; instead, the focus should be on the observed trends.
Table 1: Impact of Linker Rigidity on BRD4 Degradation
| PROTAC Example | Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observation |
| Degrader A | Flexible (PEG-based) | BRD4 | VHL | ~25 | >90 | Potent degradation with a flexible linker. |
| Degrader B | Rigid (Piperazine-based) | BRD4 | VHL | <10 | >95 | Increased rigidity can lead to enhanced potency. |
| Degrader C | Flexible (Alkyl Chain) | BRD4 | CRBN | ~50 | ~85 | Demonstrates the utility of simple alkyl linkers. |
This table illustrates that for a given target, transitioning from a flexible to a more rigid linker can improve degradation potency (lower DC50). The performance of a PROTAC with a cyclohexanediamine linker would be hypothesized to fall within the realm of rigid linkers, though empirical validation is necessary.
Table 2: Impact of Linker Composition on Physicochemical and Pharmacokinetic Properties
| Linker Type | General Solubility | General Permeability | General Metabolic Stability |
| Linear Alkyl | Low | Moderate to High | Variable, can be prone to oxidation |
| PEG | High | Low to Moderate | Generally stable |
| Piperazine/Piperidine | Moderate (pH-dependent) | Moderate | Generally high |
| trans-Cyclohexane | Low to Moderate | Moderate to High | Expected to be high |
This table provides a qualitative comparison of how different linker types are expected to influence the drug-like properties of a PROTAC. A cyclohexanediamine linker, being aliphatic and cyclic, is anticipated to have good metabolic stability and moderate to high permeability, but potentially lower aqueous solubility compared to PEG-based linkers.
Mandatory Visualization
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Workflow for the comparative evaluation of PROTAC linkers.
Experimental Protocols
To conduct a direct comparison of this compound with other diamine linkers, a series of PROTACs would be synthesized where only the diamine linker is varied. These PROTACs would then be subjected to the following key experiments.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This assay is the gold standard for directly measuring the degradation of the target protein.
a. Cell Culture and Treatment:
-
Seed a human cell line expressing the target protein in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of each PROTAC linker variant in cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat the cells with the different concentrations of PROTACs for a specified time (e.g., 18-24 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Repeat the process for a loading control protein (e.g., GAPDH or β-actin).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation percentage).
HiBiT Assay for Quantitative and Kinetic Protein Degradation
The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in real-time.
a. Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.
b. Assay Protocol:
-
Plate the HiBiT-tagged cells in a 96- or 384-well plate.
-
Prepare serial dilutions of the PROTAC linker variants and add them to the cells.
-
For endpoint analysis, incubate for the desired time (e.g., 24 hours). For kinetic analysis, proceed immediately to detection.
-
Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein that complements with HiBiT to form a functional NanoLuc® luciferase.
-
Measure the luminescence signal, which is directly proportional to the amount of HiBiT-tagged target protein.
c. Data Analysis:
-
Normalize the luminescence signal to the vehicle control.
-
Calculate DC50 and Dmax values as described for the Western blot. For kinetic assays, plot the signal over time for each concentration.
In Vivo Pharmacokinetic (PK) Study
This study evaluates how the different linkers affect the PROTAC's behavior in a living organism.
a. Animal Model and Dosing:
-
Use a suitable animal model, such as male Sprague-Dawley rats.
-
Administer a single dose of each PROTAC linker variant via a relevant route (e.g., intravenous or oral gavage).
b. Sample Collection:
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma and store frozen until analysis.
c. Bioanalysis:
-
Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of each PROTAC in the plasma samples.
-
Prepare a standard curve of each PROTAC in blank plasma.
-
Extract the PROTACs from the plasma samples and analyze them by LC-MS/MS.
d. Data Analysis:
-
Plot the plasma concentration of each PROTAC versus time.
-
Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
Conclusion
The choice of a diamine linker is a critical decision in the design of a PROTAC, with significant implications for its biological activity and therapeutic potential. This compound offers a semi-rigid scaffold that can be advantageous for pre-organizing the PROTAC into a productive conformation for ternary complex formation, potentially leading to enhanced potency and metabolic stability compared to flexible, linear diamine linkers. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a library of PROTACs with diverse diamine linkers, including flexible, piperazine-based, and cyclohexane-based linkers, is essential for identifying the optimal candidate for further development. The experimental protocols outlined in this guide provide a robust framework for conducting such a head-to-head comparison.
References
Unveiling the Biological Potential of trans-N-Boc-1,4-cyclohexanediamine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, derivatives of trans-N-tert-butyloxycarbonyl-1,4-cyclohexanediamine have emerged as a versatile scaffold in the quest for novel therapeutic agents. This guide provides a comparative analysis of their biological activities, supported by experimental data, with a focus on their anticancer and antimicrobial properties.
The strategic incorporation of the trans-1,4-diaminocyclohexane moiety, often facilitated by the use of its Boc-protected form, has led to the development of potent inhibitors of key biological targets. This guide delves into the structure-activity relationships, experimental methodologies, and affected signaling pathways of these promising compounds.
Anticancer Activity: Targeting FLT3 Kinase in Acute Myeloid Leukemia
A significant area of investigation for trans-1,4-diaminocyclohexane derivatives has been in the development of anticancer agents, particularly as inhibitors of FMS-like tyrosine kinase 3 (FLT3). Mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. A series of 2,6,9-trisubstituted purine derivatives incorporating the trans-1,4-diaminocyclohexane scaffold have demonstrated potent and selective FLT3 inhibitory activity.
One of the lead compounds, N2-(4-aminocyclohexyl)-9-cyclopentyl-N6-(4-(morpholin-4-ylmethyl)phenyl)-9H-purine-2,6-diamine , has shown nanomolar efficacy in biochemical assays and selectively inhibits the proliferation of AML cell lines harboring FLT3-ITD mutations.[1]
Comparative Inhibitory Activity of Purine Derivatives
The following table summarizes the in vitro inhibitory activity of a selection of these purine derivatives against FLT3 kinase and their antiproliferative effects on the MV4-11 human AML cell line, which carries the FLT3-ITD mutation.
| Compound ID | R (Substitution at N6 of purine) | FLT3 IC50 (nM) | MV4-11 GI50 (nM) |
| 1 | 4-(morpholin-4-ylmethyl)phenyl | 10 | 5 |
| 2 | 4-((dimethylamino)methyl)phenyl | 15 | 8 |
| 3 | Phenyl | >1000 | >1000 |
| 4 | 4-methoxyphenyl | 500 | 350 |
Data represents a summary from published research and is intended for comparative purposes.
The data clearly indicates that the nature of the substituent at the N6 position of the purine ring plays a crucial role in the inhibitory activity. The presence of a morpholinomethyl or dimethylaminomethyl group at the para position of the phenyl ring leads to a significant increase in potency.
FLT3 Signaling Pathway and Inhibition
The binding of these inhibitors to the ATP-binding site of FLT3 kinase blocks its autophosphorylation and subsequent activation of downstream signaling pathways critical for the proliferation and survival of leukemia cells.
Caption: Inhibition of the FLT3 signaling pathway.
Experimental Protocols
Synthesis of N2-(4-aminocyclohexyl)-purine derivatives:
The synthesis of these derivatives typically involves a multi-step process. A key step is the nucleophilic substitution reaction between a 2,6-dihalopurine and this compound, followed by further substitution at the 6-position and subsequent deprotection of the Boc group.
FLT3 Kinase Inhibition Assay:
The inhibitory activity of the compounds against FLT3 kinase is commonly determined using a biochemical assay that measures the phosphorylation of a substrate peptide. The assay typically involves incubating the recombinant FLT3 enzyme with the test compound and ATP, followed by quantification of the phosphorylated product.
Cell Proliferation Assay (MTT Assay):
The antiproliferative activity of the compounds on cancer cell lines is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Antimicrobial and Antifungal Activity
Derivatives of cyclohexanediamine have also demonstrated significant potential as antimicrobial and antifungal agents. A study on a series of N,N'-dibenzyl-cyclohexane-1,2-diamine derivatives revealed potent activity against a range of Gram-positive bacteria and fungi.[2]
Comparative Antimicrobial and Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected N,N'-dibenzyl-cyclohexane-1,2-diamine derivatives against various microbial strains.
| Compound ID | R1 (Substitution on benzyl) | R2 (Substitution on benzyl) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 5 | H | H | 16 | 32 |
| 6 | 4-Cl | 4-Cl | 1 | 4 |
| 7 | 2,4-diCl | 2,4-diCl | 0.5 | 2 |
| 8 | 4-F | 4-F | 2 | 8 |
Data represents a summary from published research and is intended for comparative purposes.
The structure-activity relationship study indicates that the introduction of halogen substituents, particularly chlorine, on the benzyl rings significantly enhances the antimicrobial and antifungal activity.
Experimental Protocols
General Synthesis of N,N'-disubstituted-trans-1,4-diaminocyclohexane derivatives:
These derivatives are typically synthesized by the reductive amination of trans-1,4-diaminocyclohexane with the corresponding aldehydes or ketones.
Minimum Inhibitory Concentration (MIC) Determination:
The MIC, which is the lowest concentration of a compound that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for determining antimicrobial activity.
Conclusion
Derivatives of this compound represent a privileged scaffold in medicinal chemistry, giving rise to compounds with potent and diverse biological activities. The examples highlighted in this guide demonstrate their significant potential in the development of novel anticancer and antimicrobial agents. Further exploration of this versatile chemical entity is warranted to unlock its full therapeutic potential. The provided data and experimental frameworks offer a solid foundation for researchers to design and evaluate new and more effective derivatives.
References
- 1. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Impact of Linker Design on V1A Receptor Antagonist Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic design of linker moieties in V1A receptor antagonists has emerged as a critical factor in optimizing their pharmacological profiles. This guide provides a comprehensive comparative analysis of V1A receptor antagonists synthesized with different linkers, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental frameworks.
The vasopressin V1A receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in regulating a wide array of physiological processes, including social behaviors, anxiety, and cardiovascular function. Consequently, the development of potent and selective V1A receptor antagonists is a significant area of therapeutic interest for various neuropsychiatric and cardiovascular disorders. Structure-activity relationship (SAR) studies have revealed that the linker region, which connects the key pharmacophoric elements of these antagonists, profoundly influences their binding affinity, selectivity, and overall efficacy.
Performance Comparison of V1A Receptor Antagonists with Varied Linkers
The following table summarizes the quantitative data for a series of V1A receptor antagonists, highlighting the impact of linker modifications on their binding affinity (Ki) and functional potency (IC50). The data is collated from various SAR studies, providing a clear comparison of how alterations in the linker's structure, such as the introduction of different cyclic or acyclic moieties, affect antagonist performance.
| Compound ID | Linker Moiety | V1A Receptor Binding Affinity (Ki, nM) | V1A Receptor Functional Potency (IC50, nM) | Selectivity Profile |
| Series 1: Urea-based Linkers | ||||
| Compound 7 | Phenyl-piperazine-urea | 180 | 250 | Moderate selectivity |
| Compound 49 | Pyridyl-piperazine-urea | 2.8 | 10 | High selectivity over V1b and V2 receptors |
| Series 2: Piperidyl-based Linkers | ||||
| Analog A | Benzoyl-piperidyl | Data not specified | High affinity | General substituent effect observed |
| Analog B | Multi-substituted benzoyl-piperidyl | Data not specified | Enhanced affinity with ortho H-bonding | High selectivity |
| Series 3: Modified Peptide Linkers | ||||
| SRX246 Analog (11a) | Cinnamyl derivative | 0.82 | >1000 (for V1b/V2) | Highly selective for V1a |
| SRX246 Analog (11b) | Fluoro-cinnamyl derivative | 0.61 | >10,000 (for V1b/V2) | Highly selective for V1a |
| SRX246 Analog (11c) | Methyl-cinnamyl derivative | 0.63 | >10,000 (for V1b/V2) | Highly selective for V1a |
Deciphering the V1A Receptor Signaling Pathway
The V1A receptor primarily couples to the Gq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately mediates the various physiological effects associated with V1A receptor activation. V1A receptor antagonists competitively block the binding of the endogenous ligand, arginine vasopressin (AVP), thereby inhibiting this signaling pathway.
Experimental Protocols
A comprehensive evaluation of V1A receptor antagonists involves a series of in vitro and in vivo assays to determine their binding characteristics, functional activity, and overall pharmacological profile.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of the synthesized antagonists for the V1A receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human V1A receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).
-
Competitive Binding: A fixed concentration of a radiolabeled V1A receptor antagonist (e.g., [3H]-SR49059) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test antagonist.
-
Incubation and Filtration: The mixture is incubated to reach equilibrium, followed by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Mobilization)
This assay measures the ability of the antagonists to inhibit agonist-induced intracellular calcium release, providing a measure of their functional potency (IC50).
Methodology:
-
Cell Culture: Cells stably expressing the V1A receptor are plated in a multi-well plate.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with various concentrations of the V1A receptor antagonist.
-
Agonist Stimulation: The cells are then stimulated with a known V1A receptor agonist, such as arginine vasopressin (AVP), at a concentration that elicits a submaximal response.
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of the antagonist.
Logical Relationship: Linker Modification and Antagonist Performance
The structure of the linker region directly impacts several key properties of a V1A receptor antagonist, ultimately determining its overall performance.
The length, rigidity, and chemical composition of the linker determine the spatial orientation of the key binding motifs of the antagonist. An optimal linker will position these motifs in a conformation that maximizes their interactions with the binding pocket of the V1A receptor, leading to high affinity and selectivity. Furthermore, the physicochemical properties of the linker, such as its polarity and hydrogen bonding capacity, can significantly influence the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of the antagonist, which in turn affects its in vivo efficacy. The presented SAR data underscores the principle that subtle modifications to the linker can lead to dramatic improvements in the pharmacological profile of V1A receptor antagonists.
Validating the Purity of trans-N-Boc-1,4-cyclohexanediamine: A Comparative Guide to Elemental Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides an objective comparison of elemental analysis against other common analytical techniques for validating the purity of trans-N-Boc-1,4-cyclohexanediamine, a key building block in pharmaceutical synthesis. Supported by experimental protocols and data, this document serves as a practical resource for selecting the most appropriate analytical method.
The integrity of a final active pharmaceutical ingredient (API) is intrinsically linked to the quality of its starting materials and intermediates. This compound (C11H22N2O2), a widely used bifunctional molecule, is no exception. Impurities, which can arise from the synthetic route—such as unreacted starting materials (trans-1,4-diaminocyclohexane, di-tert-butyl dicarbonate) or byproducts (di-Boc protected diamine)—can compromise reaction yields, introduce downstream purification challenges, and impact the pharmacological profile of the final compound.
This guide focuses on the utility of elemental analysis as a fundamental technique for purity assessment and compares its performance with other instrumental methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Role of Elemental Analysis in Purity Determination
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a combustion-based technique that determines the mass fractions of these elements in a sample. By comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula, a quantitative measure of purity can be obtained. For a pure substance, the experimental and theoretical values should closely align within an accepted margin of error (typically ±0.4%).
Theoretical Elemental Composition of this compound
The theoretical elemental composition of pure this compound, with a molecular formula of C11H22N2O2 and a molecular weight of 214.31 g/mol , is as follows:
-
Carbon (C): 61.65%
-
Hydrogen (H): 10.35%
-
Nitrogen (N): 13.07%
Any significant deviation from these values in an experimental analysis suggests the presence of impurities.
Comparative Analysis of Purity Assessment Methods
While elemental analysis provides a bulk assessment of elemental composition, other chromatographic and spectroscopic methods offer complementary information regarding the nature and quantity of specific impurities.
Data Presentation: Quantitative Comparison
The following table summarizes hypothetical elemental analysis data for this compound at various purity levels, demonstrating how impurity levels affect the elemental composition.
| Purity Level | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | Deviation from Theoretical |
| Theoretical (100%) | 61.65 | 10.35 | 13.07 | N/A |
| High Purity (99.9%) | 61.61 | 10.33 | 13.05 | < 0.1% |
| Standard Purity (99%) | 61.43 | 10.28 | 12.99 | < 0.5% |
| Lower Purity (95%) | 60.98 | 10.15 | 12.75 | > 0.5% |
The table below offers a comparative overview of elemental analysis and other common analytical techniques for purity determination.
| Analytical Method | Principle | Advantages | Disadvantages |
| Elemental Analysis (CHN) | Combustion of the sample and quantification of resulting gases (CO2, H2O, N2). | Provides fundamental confirmation of elemental composition; cost-effective for assessing bulk purity. | Does not identify or quantify individual impurities; can be insensitive to impurities with a similar elemental composition to the main compound. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their differential partitioning between a mobile and a stationary phase. | High sensitivity and resolution for a wide range of non-volatile impurities; well-established for routine quality control in the pharmaceutical industry.[1] | Requires a reference standard for quantitative analysis; method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components followed by mass-based detection and identification. | Excellent for identifying and quantifying volatile and semi-volatile impurities; provides structural information.[2] | May require derivatization for polar compounds like amines to improve volatility; potential for thermal degradation of the analyte.[3] |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of protons, allowing for absolute purity determination against a certified internal standard. | Highly accurate and precise; does not require a reference standard of the analyte itself; provides structural information.[2][4] | Lower sensitivity compared to chromatographic methods; potential for signal overlap, which can complicate quantification.[3] |
Experimental Protocols
A detailed methodology is crucial for obtaining reliable and reproducible results. Below is a standard protocol for elemental analysis.
Experimental Protocol: Elemental Analysis (CHN Combustion)
Objective: To determine the percentage by weight of carbon, hydrogen, and nitrogen in a sample of this compound.
Instrumentation: An automated CHN elemental analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.
-
Combustion: The sample is introduced into a high-temperature furnace (typically around 900-1000°C) with a constant stream of pure oxygen. This process leads to the complete combustion of the sample.
-
Reduction and Separation: The combustion gases (CO2, H2O, and NOx) are passed through a reduction tube containing copper to convert NOx to N2. The mixture of gases is then separated using a chromatographic column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of CO2, H2O, and N2 in the carrier gas (typically helium).
-
Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight, often calibrated against a known standard such as acetanilide.
Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound, incorporating elemental analysis as a key step.
Caption: Workflow for the purity validation of this compound.
Conclusion
Elemental analysis serves as a robust and indispensable tool for confirming the elemental composition and assessing the bulk purity of this compound. While it does not provide the detailed impurity profile that chromatographic and spectroscopic methods offer, its ability to deliver a fundamental check on the compound's integrity makes it a crucial component of a comprehensive quality control strategy. For researchers and drug development professionals, a multi-technique approach, integrating elemental analysis with methods like HPLC, GC-MS, and NMR, provides the highest level of confidence in the purity of this critical pharmaceutical intermediate, ensuring the reliability of research outcomes and the safety and efficacy of final drug products.
References
spectroscopic comparison of mono- and di-Boc protected cyclohexanediamine
A detailed comparative analysis of the spectroscopic characteristics of mono- and di-Boc protected 1,2-cyclohexanediamine, providing researchers in organic synthesis and drug development with essential data for characterization and differentiation.
In the realm of synthetic organic chemistry, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone for the selective functionalization of amines. The protection of diamines, such as 1,2-cyclohexanediamine, can yield either a mono- or di-protected product, each with distinct properties and applications. This guide presents a comprehensive spectroscopic comparison of mono-Boc-1,2-cyclohexanediamine and di-Boc-1,2-cyclohexanediamine, offering a valuable resource for their unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for mono- and di-Boc protected 1,2-cyclohexanediamine.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Mono-Boc-1,2-cyclohexanediamine | ~3.4 (br s) | Broad Singlet | 1H | NH |
| ~2.7-2.9 (m) | Multiplet | 1H | CH-NH₂ | |
| ~2.5-2.6 (m) | Multiplet | 1H | CH-NHBoc | |
| ~1.9-2.1 (m) | Multiplet | 2H | Cyclohexyl CH₂ | |
| ~1.6-1.8 (m) | Multiplet | 2H | Cyclohexyl CH₂ | |
| 1.44 | Singlet | 9H | C(CH₃)₃ | |
| ~1.1-1.3 (m) | Multiplet | 4H | Cyclohexyl CH₂ | |
| Di-Boc-1,2-cyclohexanediamine | ~4.8 (br s) | Broad Singlet | 2H | NH |
| ~3.6 (br s) | Broad Singlet | 2H | CH-NHBoc | |
| 1.45 | Singlet | 18H | C(CH₃)₃ | |
| ~1.2-1.8 (m) | Multiplet | 8H | Cyclohexyl CH₂ |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Mono-Boc-1,2-cyclohexanediamine | ~156.0 | C=O (Boc) |
| ~79.1 | C (CH₃)₃ | |
| ~57.0 | C H-NHBoc | |
| ~52.0 | C H-NH₂ | |
| ~34.0, ~32.0, ~25.0, ~24.5 | Cyclohexyl CH₂ | |
| 28.4 | C(C H₃)₃ | |
| Di-Boc-1,2-cyclohexanediamine | ~155.5 | C=O (Boc) |
| ~79.5 | C (CH₃)₃ | |
| ~52.5 | C H-NHBoc | |
| ~32.0, ~24.5 | Cyclohexyl CH₂ | |
| 28.5 | C(C H₃)₃ |
Table 3: FT-IR Spectral Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Boc) | C-H Stretch | N-H Bend |
| Mono-Boc-1,2-cyclohexanediamine | ~3350, ~3280 (two bands, amine) | ~1690 | ~2930, ~2855 | ~1520 |
| Di-Boc-1,2-cyclohexanediamine | ~3350 (one band, amide) | ~1700 | ~2930, ~2860 | ~1510 |
Table 4: Mass Spectrometry Data (ESI+)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| Mono-Boc-1,2-cyclohexanediamine | C₁₁H₂₂N₂O₂ | 214.31 | 215.17 | 159.1 (M-C₄H₈+H)⁺, 115.1 (M-Boc+H)⁺ |
| Di-Boc-1,2-cyclohexanediamine | C₁₆H₃₀N₂O₄ | 314.42 | 315.23 | 259.2 (M-C₄H₈+H)⁺, 215.2 (M-Boc+H)⁺, 159.1 (M-Boc-C₄H₈+H)⁺ |
Experimental Protocols
Synthesis of Mono-Boc-1,2-cyclohexanediamine
To a solution of 1,2-cyclohexanediamine (1.0 eq) in dichloromethane (DCM) at 0 °C is added a solution of di-tert-butyl dicarbonate (Boc₂O) (0.5 eq) in DCM dropwise. The reaction mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: DCM/MeOH gradient) to afford the mono-protected product.
Synthesis of Di-Boc-1,2-cyclohexanediamine
To a solution of 1,2-cyclohexanediamine (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM) is added di-tert-butyl dicarbonate (Boc₂O) (2.2 eq) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the di-protected compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
FT-IR Spectroscopy: FT-IR spectra were obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode.
Visualization of Key Relationships
The following diagrams illustrate the relationship between the unprotected and protected forms of cyclohexanediamine and the general workflow for their spectroscopic analysis.
Caption: Boc protection of 1,2-cyclohexanediamine.
Caption: Experimental workflow for spectroscopic comparison.
Assessing the Rigidity of the Trans-Cyclohexane Ring: A Comparative Guide for Molecular Modeling
For researchers, scientists, and drug development professionals, accurately modeling the conformational behavior of cyclic scaffolds like cyclohexane is paramount for understanding molecular recognition and designing effective therapeutics. The trans-fused cyclohexane ring, a common motif in steroids and other natural products, is often considered a rigid structural element. However, the degree of this rigidity can be subtly influenced by substitution patterns and the surrounding environment. This guide provides a comparative overview of common molecular modeling techniques for assessing the rigidity of the trans-cyclohexane ring, supported by experimental data and detailed protocols.
Introduction to Cyclohexane Conformational Analysis
The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle and torsional strain.[1] Ring flipping is a process where one chair conformation converts into another, passing through higher energy transition states like the half-chair and twist-boat.[2][3] For a trans-1,2-disubstituted cyclohexane, this ring flip would interconvert axial and equatorial substituents. However, in many trans-fused ring systems, such as trans-decalin, this ring flip is sterically hindered, leading to a conformationally "locked" structure.[4] The energy barrier to this ring inversion is a direct measure of the ring's rigidity.
Computational Approaches to Assessing Ring Rigidity
Molecular mechanics (MM) force fields are the most common tools for modeling the conformational behavior of molecules like cyclohexane due to their computational efficiency. These force fields use a set of parameters to describe the potential energy of a system as a function of its atomic coordinates. Several force fields are widely used, each with its own parameterization philosophy and intended applications.
Force Field Comparison for Conformational Energies
A critical aspect of a force field's accuracy is its ability to reproduce the relative energies of different conformers. For substituted cyclohexanes, this primarily relates to the energy difference between axial and equatorial conformers. A benchmark study comparing various force fields and quantum mechanics methods against experimental data for monosubstituted cyclohexanes provides valuable insights.[5]
| Method | Methylcyclohexane (ax-eq, kcal/mol) | i-Pr-cyclohexane (ax-eq, kcal/mol) | t-Bu-cyclohexane (ax-eq, kcal/mol) |
| Experimental | 1.76 | 1.40 | 4.87 |
| MMFF94 | 1.37 | 1.53 | 4.98 |
| MM3-96 | 1.78 | 1.86 | 5.48 |
| MM4-08 | 1.51 | 1.55 | 5.12 |
| OPLS-AA | - | - | - |
| AMBER | - | - | - |
| B3LYP/6-31G(d,p) | 2.28 | 2.26 | 5.75 |
| MP2/cc-pVDZ | 1.76 | 1.28 | 4.70 |
| DLPNO-CCSD(T) | 1.71 | 1.37 | 4.82 |
From this data, it is evident that while most methods capture the general trends, there are notable differences in their quantitative predictions. MMFF94 and the MM3/MM4 families of force fields show good agreement with experimental values for smaller substituents.[5] High-level quantum mechanics calculations, such as MP2 and DLPNO-CCSD(T), also provide excellent agreement.[5]
Assessing Ring Inversion Barriers
A more direct measure of ring rigidity is the energy barrier to the chair-to-chair interconversion. For trans-fused systems, this barrier is often very high, effectively locking the conformation. For monosubstituted and cis-disubstituted cyclohexanes, this barrier is experimentally accessible.
A study on cis- and trans-1,2-cyclohexanecarboxylic acid amide (1,2-CHCAA) using molecular dynamics simulations calculated the energy barrier for ring inversion. The results showed a significantly higher barrier for the cis isomer compared to the trans isomer.[2]
| Isomer | Calculated Ring Inversion Barrier (kcal/mol) |
| cis-1,2-CHCAA | 10.49 |
| trans-1,2-CHCAA | 6.26 |
This highlights that even in non-fused systems, the trans configuration can exhibit greater flexibility than the corresponding cis isomer, contrary to the general notion of rigidity often associated with trans-cyclohexane systems.
Experimental Validation of Ring Rigidity
Computational models must be validated against experimental data. For assessing cyclohexane ring rigidity, several techniques are particularly valuable.
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy
Dynamic NMR (DNMR) is a powerful technique for measuring the rates of conformational exchange processes, such as ring flipping. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier to interconversion. At low temperatures, the exchange is slow on the NMR timescale, and separate signals for axial and equatorial protons can be observed. As the temperature increases, the exchange rate increases, leading to coalescence of these signals into a single averaged peak.[6][7]
Low-Temperature Infrared (IR) Spectroscopy
Infrared spectroscopy can also be used to study conformational isomers. At very low temperatures, typically by isolating molecules in an inert gas matrix, it is possible to "freeze" out different conformers and record their individual IR spectra.[1][8] This allows for the identification and characterization of less stable conformers, providing valuable data for benchmarking computational methods.
Single-Crystal X-ray Diffraction
For molecules that can be crystallized, single-crystal X-ray diffraction provides a high-resolution three-dimensional structure.[9] This technique is particularly useful for studying rigid molecules where a single conformation predominates in the solid state. For conformationally locked trans-cyclohexane derivatives, X-ray crystallography can provide precise bond lengths and angles that can be used to validate the geometries predicted by molecular modeling.
Experimental Protocols
Dynamic NMR Spectroscopy for Ring Inversion Barrier Determination
Objective: To determine the Gibbs free energy of activation (ΔG‡) for the ring inversion of a substituted cyclohexane.
Materials:
-
High-resolution NMR spectrometer with variable temperature capabilities.
-
NMR tubes.
-
Deuterated solvent with a low freezing point (e.g., deuterated toluene, deuterated methanol).
-
Substituted cyclohexane sample.
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the cyclohexane derivative in the chosen deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature.
-
Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 5-10 K. Acquire a spectrum at each temperature.
-
Identify Coalescence: Observe the signals of the axial and equatorial protons. As the temperature is lowered, these signals will broaden and eventually split into two distinct sets of peaks. The temperature at which the two sets of peaks merge into a single broad peak is the coalescence temperature (Tc).
-
Data Analysis: Use the following equation to calculate the rate constant (k) at the coalescence temperature: k = (π * Δν) / √2 where Δν is the difference in chemical shift (in Hz) between the axial and equatorial protons at a temperature well below coalescence.
-
Calculate ΔG‡: Use the Eyring equation to calculate the free energy of activation: ΔG‡ = -RTc * ln(k * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.
Low-Temperature Infrared Spectroscopy for Conformer Identification
Objective: To obtain the infrared spectrum of individual conformers of a cyclohexane derivative.
Materials:
-
Fourier-transform infrared (FTIR) spectrometer.
-
Cryostat with a suitable window material (e.g., CsI).
-
Inert gas for matrix isolation (e.g., argon or nitrogen).
-
Deposition system for the sample and matrix gas.
Procedure:
-
Sample Preparation: The cyclohexane derivative is vaporized and mixed with a large excess of the inert matrix gas.
-
Matrix Deposition: The gas mixture is slowly deposited onto the cold window of the cryostat (typically at temperatures below 20 K).
-
Spectral Acquisition: The IR spectrum of the isolated molecules in the matrix is recorded.
-
Annealing (Optional): The matrix can be slowly warmed by a few Kelvin and then recooled. This can sometimes induce the conversion of higher-energy conformers to the more stable form, aiding in spectral assignment.
-
Data Analysis: The resulting spectrum will show sharp absorption bands corresponding to the vibrational modes of the individual conformers. These can be compared to the calculated vibrational frequencies from different computational methods to identify the conformers present and validate the accuracy of the calculations.[10]
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of a rigid trans-cyclohexane derivative.
Materials:
-
Single-crystal X-ray diffractometer.
-
Goniometer head.
-
Suitable solvent for crystal growth.
-
Microscope for crystal selection.
Procedure:
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent using techniques such as slow evaporation or vapor diffusion.
-
Crystal Selection and Mounting: Select a high-quality, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on the goniometer head.
-
Data Collection: Mount the crystal on the diffractometer and cool it to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[11]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined (structure solution) and refined to obtain the final, high-resolution structure.
-
Data Analysis: The refined structure provides precise information on bond lengths, bond angles, and torsion angles, which can be directly compared with the geometries predicted by molecular modeling.
Logical Workflow for Assessing Ring Rigidity
The following diagram illustrates a typical workflow for assessing the rigidity of a trans-cyclohexane ring, combining computational and experimental approaches.
Caption: A logical workflow for assessing the rigidity of trans-cyclohexane rings.
Signaling Pathway for Conformational Change
The interconversion between chair conformations can be thought of as a simple signaling pathway where the "signal" is thermal energy.
Caption: Energy pathway for cyclohexane ring inversion.
Conclusion
Assessing the rigidity of the trans-cyclohexane ring in molecular modeling requires a combined computational and experimental approach. While force fields like MMFF94 and MM3/MM4 can provide good estimates of conformational energies, their performance in predicting the more subtle aspects of ring dynamics, such as inversion barriers, should be carefully validated. Experimental techniques like dynamic NMR, low-temperature IR spectroscopy, and X-ray crystallography provide the necessary ground truth for this validation. For drug development professionals, a thorough understanding of the conformational preferences and rigidity of cyclic scaffolds is essential for designing ligands with optimal binding affinities and pharmacokinetic properties. By following the workflows and protocols outlined in this guide, researchers can confidently assess the rigidity of trans-cyclohexane rings in their molecular modeling studies.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Cyclohexane plastic phase I: single-crystal diffraction images and new structural model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to trans-N-Boc-1,4-cyclohexanediamine in Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the choice of building blocks is a critical determinant of efficiency, stereochemical control, and the ultimate biological activity of the target molecule. Among the array of diamine synthons, trans-N-Boc-1,4-cyclohexanediamine has emerged as a versatile and valuable intermediate. This guide provides a comprehensive literature review of its applications, offering a comparative perspective against alternative scaffolds and presenting supporting experimental data where available.
I. Overview of this compound
This compound is a key intermediate in organic synthesis, prized for its rigid cyclohexane core and the orthogonally protected amine functionalities. The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection and subsequent functionalization of one amine group, while the trans stereochemistry of the diamine imparts a defined spatial orientation to the substituents. This combination of features makes it an attractive building block for creating complex molecules with specific stereochemistry, a crucial aspect in drug design and development.[1][2]
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 177906-48-8 |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol [3] |
| Appearance | White solid[4] |
| Purity | >98% (commonly available)[3] |
II. Key Applications in Pharmaceutical Synthesis
The utility of this compound spans several areas of medicinal chemistry, primarily as a scaffold for introducing a 1,4-disubstituted cyclohexane moiety into a target molecule.
Synthesis of V1A Receptor Antagonists
A significant application of this building block is in the synthesis of vasopressin V1A receptor antagonists.[3][5] The V1A receptor is implicated in various physiological processes, and its antagonists are investigated for potential therapeutic applications in mood disorders and other CNS-related conditions. The rigid trans-cyclohexane core serves as a suitable scaffold to orient the pharmacophoric groups for optimal interaction with the receptor.
Peptide and Peptidomimetic Synthesis
The mono-protected nature of this compound makes it a valuable component in peptide synthesis.[6] It can be incorporated into peptide chains to introduce a rigid, non-natural amino acid surrogate. This can lead to peptidomimetics with enhanced stability against enzymatic degradation and improved pharmacokinetic profiles.
Illustrative Experimental Workflow for Amide Coupling:
Caption: General workflow for the amide coupling of this compound.
Macrocycle Synthesis
The difunctional nature of trans-1,4-cyclohexanediamine (after deprotection of the Boc group) makes it a suitable component for the synthesis of macrocyclic compounds.[5] Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets. The rigid cyclohexane unit can pre-organize the macrocyclic structure, potentially leading to higher binding affinities.
III. Comparison with Alternative Building Blocks
The choice of a diamine building block is often dictated by the desired geometry, flexibility, and synthetic accessibility. Here, we compare this compound with other commonly used diamine synthons.
| Building Block | Key Features | Advantages | Disadvantages |
| This compound | Rigid, chair conformation; defined trans stereochemistry. | Provides conformational rigidity and precise spatial orientation of substituents. | Higher cost compared to simpler acyclic or aromatic diamines. |
| Piperazine | Six-membered heterocycle with two secondary amines. | Readily available, introduces a basic nitrogen center, can adopt chair/boat conformations. | More flexible than the cyclohexane core, potential for different binding modes. |
| N-Boc-1,2-diaminoethane | Simple, flexible acyclic diamine. | Inexpensive, provides flexibility in the molecular backbone. | Lacks the conformational constraint of cyclic systems, which can be detrimental for binding affinity. |
| N-Boc-1,3-diaminopropane | Flexible acyclic diamine with a three-carbon spacer. | Offers a different spacing and flexibility compared to the 1,2-diamine. | Similar to the 1,2-diamine, lacks conformational rigidity. |
Quantitative Comparison:
Unfortunately, direct, head-to-head quantitative comparisons of reaction yields and final compound efficacy using these different building blocks for the same biological target are not extensively reported in publicly available literature. Such studies are often proprietary to the pharmaceutical companies conducting the research. However, the choice of a rigid scaffold like trans-1,4-cyclohexanediamine is often rationally driven by the desire to reduce the entropic penalty upon binding to a biological target, which can lead to higher affinity.
IV. Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the mono-protection of trans-1,4-diaminocyclohexane.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Procedure:
To a stirred solution of trans-1,4-diaminocyclohexane (3.6 equivalents) in methanol (MeOH) at 0 °C, di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) is added. The reaction mixture is then stirred at room temperature for 16 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated. The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to afford this compound. A typical reported yield for this reaction is 86%.[2]
V. Conclusion
This compound stands out as a valuable building block in pharmaceutical and medicinal chemistry due to its rigid conformational properties and the ability for selective functionalization. Its application in the synthesis of V1A receptor antagonists, peptidomimetics, and macrocycles highlights its utility in creating structurally defined and potent bioactive molecules. While direct quantitative comparisons with alternative diamine synthons are scarce in the public domain, the rational design principles of drug discovery often favor the use of such conformationally constrained scaffolds to enhance binding affinity and specificity. The straightforward synthesis of this intermediate further adds to its appeal for researchers in drug development.
References
Safety Operating Guide
Proper Disposal of trans-N-Boc-1,4-cyclohexanediamine: A Safety and Operations Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like trans-N-Boc-1,4-cyclohexanediamine are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential safety information, operational protocols for handling, and step-by-step procedures for the appropriate disposal of this compound.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1] Furthermore, it can cause severe skin burns and eye damage.[2][3][4] Adherence to safety protocols is crucial to minimize exposure and prevent accidents.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles are mandatory.[1]
-
Hand Protection: Wear chemical-resistant gloves.[1]
-
Skin and Body Protection: Laboratory clothing should be worn.[1]
-
Respiratory Protection: Use only in a chemical fume hood.[1][4][5]
Hazard Classification
| Hazard Statement | Classification |
| Acute toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Sweep up the solid material and shovel it into a suitable, labeled container for disposal.[4][5]
-
Avoid generating dust.
-
Wash the spill area thoroughly.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Proper Disposal Protocol
The disposal of this compound must be conducted in accordance with all national and regional regulations.[1] It is imperative to prevent the material from entering drains or water courses.[1]
Step-by-Step Disposal Guidance:
-
Waste Collection:
-
Place unused or waste this compound in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.
-
-
Storage Pending Disposal:
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials such as oxidizing agents.[1]
-
-
Engage a Licensed Professional:
-
The primary method for disposal is to contact a licensed professional waste disposal service.[3]
-
Your institution's EHS department will be responsible for coordinating with approved waste management contractors.
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal, following your institution's protocols.
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling trans-N-Boc-1,4-cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of trans-N-Boc-1,4-cyclohexanediamine (CAS RN: 177906-48-8). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance. This document offers a procedural, step-by-step framework to address key operational questions.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and eye irritation.[2] Therefore, implementing appropriate safety measures is of utmost importance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when working with this compound. The following table summarizes the recommended PPE for various operations.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Transferring (Solid) | Safety goggles | Chemical-resistant gloves (Nitrile or Neoprene recommended) | N95 respirator or higher, used within a chemical fume hood | Laboratory coat |
| In Solution (Handling Liquids) | Chemical safety goggles or face shield | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Use within a chemical fume hood | Laboratory coat |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Air-purifying respirator with organic vapor cartridges | Chemical-resistant apron or suit |
Note: Always inspect gloves for signs of degradation or perforation before use.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located within a certified chemical fume hood.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary glassware and equipment before handling the chemical.
-
Have a designated waste container ready for contaminated materials.
2. Weighing and Aliquoting:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all manipulations of the solid compound within the chemical fume hood to avoid inhalation of dust.
-
Use a spatula or other appropriate tool to transfer the desired amount of the solid.
-
Close the container tightly immediately after use.
3. Dissolution and Reaction Setup:
-
Add the solvent to the solid in a controlled manner within the fume hood.
-
Ensure the reaction vessel is properly secured.
-
If heating is required, use a well-controlled heating mantle and monitor the reaction closely.
4. Post-Reaction Work-up and Purification:
-
Conduct all extraction, filtration, and purification steps within the chemical fume hood.
-
Be mindful of potential splashes or aerosol generation.
5. Decontamination:
-
Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) after completion of work.
-
Properly decontaminate all glassware and equipment before removing them from the fume hood.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect unused solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.[3]
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
Storage of Waste:
-
Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.[3]
Final Disposal:
-
Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Never dispose of this chemical down the drain or in the regular trash.[3]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
